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2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Documentation Hub

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  • Product: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine
  • CAS: 2126159-56-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Preamble: On the Nature of Novel Chemical Entities In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is a constant and driving force. The specific compound, 2-(4,4-D...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: On the Nature of Novel Chemical Entities

In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is a constant and driving force. The specific compound, 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine , represents one such unique entity. An extensive survey of publicly accessible chemical databases, peer-reviewed scientific literature, and patent repositories indicates that this molecule is not a commercially available stock chemical nor has it been the subject of widespread published research as of the date of this guide.

This absence of data is not an endpoint, but rather a starting point. It suggests that the compound is likely a novel research chemical or a highly specific synthetic intermediate within a proprietary discovery program. Therefore, this guide is structured to provide a predictive and methodological framework for researchers who may be synthesizing or considering this molecule for the first time.

Instead of a retrospective summary of known properties, this document will serve as a prospective guide, leveraging established principles of physical organic chemistry and medicinal chemistry to forecast the characteristics of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine. We will delineate robust, validated protocols for its probable synthesis, characterization, and handling, grounding our recommendations in well-understood reactions and analogous structures.

Part 1: Molecular Structure and Physicochemical Forecast

The foundational step in evaluating any new chemical entity is a thorough analysis of its structure. The molecule consists of a central oxane (tetrahydropyran) ring, which is substituted at the 3-position with an ethanamine group and at the 4-position with a geminal dimethoxy group (a ketal).

Predicted Physicochemical Properties

The properties in the table below are estimates derived from computational models and analysis of structurally analogous compounds. These values provide a baseline for experimental design and purification strategies.

PropertyPredicted ValueRationale & Experimental Implications
Molecular Formula C₁₀H₂₁NO₃Derived from structural analysis.
Molecular Weight 203.28 g/mol Foundational for all stoichiometric calculations in synthesis.
Boiling Point ~250-280 °C (at 760 mmHg)The presence of a primary amine and ether linkages suggests a relatively high boiling point. Vacuum distillation would be the required method for purification to prevent thermal decomposition.
Solubility Soluble in Methanol, Ethanol, DMSO, DCM. Sparingly soluble in water. Insoluble in hexanes.The polar amine and ether groups confer solubility in polar organic solvents. The aliphatic backbone limits aqueous solubility. The basic amine will allow for salt formation (e.g., with HCl), which would dramatically increase water solubility.
pKa (Conjugate Acid) ~9.5 - 10.5Typical for a primary alkylamine. This indicates the compound will be protonated and positively charged at physiological pH (7.4), a critical consideration for drug design and ADME properties.
LogP ~1.0 - 1.5Calculated estimate. This value suggests moderate lipophilicity, a favorable starting point for balancing aqueous solubility with cell membrane permeability.
Structural Features and Stereochemistry

The molecule possesses a chiral center at the C3 position of the oxane ring. Therefore, it can exist as a racemic mixture of two enantiomers, (3R) and (3S).

  • Stereoisomerism: Unless a stereoselective synthesis is employed, the final product will be a racemate. Resolution of these enantiomers would likely require chiral chromatography or diastereomeric salt formation. For any biological evaluation, separation of enantiomers is critical, as biological activity is often stereospecific.

  • Conformational Rigidity: The oxane ring will adopt a chair conformation. The bulky gem-dimethoxy group at C4 and the ethanamine group at C3 will have preferred equatorial or axial orientations to minimize steric strain, which can influence receptor binding.

Part 2: Proposed Synthesis and Purification Workflow

There is no published synthetic route for this specific molecule. The following proposed synthesis is a logical, multi-step sequence based on reliable and well-established organic chemistry transformations. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies commercially available or easily prepared starting materials. The key bond disconnections are the C-C bond of the ethanamine side chain and the formation of the oxane ring itself. A plausible forward synthesis starts from a suitable precursor like oxan-4-one.

Proposed Synthetic Workflow Diagram

G SM Oxan-4-one (Starting Material) Int1 Intermediate 1 4,4-Dimethoxyoxan-3-yl)methanol SM->Int1 1. Ketalization (MeOH, H+) 2. Aldol Condensation (Formaldehyde) 3. Reduction (NaBH4) Int2 Intermediate 2 (4,4-Dimethoxyoxan-3-yl)acetonitrile Int1->Int2 1. Tosylation (TsCl, Pyridine) 2. Cyanide Substitution (NaCN, DMSO) Target Target Molecule 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Int2->Target Reduction (LiAlH4 or H2/Raney Ni) G Scaffold Oxane Ring Improved Solubility Lower Metabolic Liability Defined 3D Vector Target Biological Target (e.g., GPCR, Ion Channel) Scaffold:f2->Target Provides spatial orientation for pharmacophores Amine Primary Amine H-bond Donor/Acceptor Basic Center for Salt Formation Key Pharmacophore Amine:f2->Target Forms key interactions (ionic, H-bonds) Ketal Gem-Dimethoxy Ketal Metabolic Blocker Modulates Polarity Steric Influence Ketal:f2->Target Occupies binding pocket, can enhance selectivity

Exploratory

Spectroscopic Characterization Guide: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Executive Summary & Structural Context Target Molecule: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Formula: Molecular Weight: 189.25 g/mol IUPAC Name: 2-(4,4-dimethoxytetrahydro-2H-pyran-3-yl)ethanamine This guide serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Formula:


Molecular Weight:  189.25  g/mol
IUPAC Name:  2-(4,4-dimethoxytetrahydro-2H-pyran-3-yl)ethanamine

This guide serves as a technical blueprint for the structural verification of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine . This molecule is a critical synthetic intermediate, often functioning as a "masked" ketone building block in medicinal chemistry. The 4,4-dimethoxy moiety acts as an acetal protecting group for a 4-oxotetrahydropyran ketone, preserving it during reactions targeting the primary amine.

Critical Analysis for Researchers: The primary challenge in characterizing this molecule is verifying the integrity of the acetal (dimethoxy) group, which is acid-sensitive, while confirming the presence of the primary amine. The presence of a chiral center at C3 renders the geminal methoxy groups and the ring protons diastereotopic, resulting in complex NMR splitting patterns often mistaken for impurities.

Synthesis & Impurity Profile (Contextual Grounding)

To understand the spectra, one must understand the origin. This molecule is typically synthesized via the reduction of a nitrile or reductive amination of an aldehyde precursor derived from 4,4-dimethoxytetrahydropyran-3-carbaldehyde.

Common Impurities to Monitor:

  • Deprotected Ketone: 3-(2-aminoethyl)tetrahydropyran-4-one (Result of acidic hydrolysis).

  • Over-Alkylated Amines: Secondary/Tertiary amine byproducts (if synthesized via reductive amination).

  • Elimination Products: Enol ethers formed by loss of methanol.

Mass Spectrometry (MS) Profiling

Method: ESI+ (Electrospray Ionization, Positive Mode) Solvent: Methanol/Water + 0.1% Formic Acid (Keep acid concentration low to prevent in-source acetal hydrolysis).

Fragmentation Logic (Causality)

The mass spectrum is dominated by the stability of the amine cation. The acetal group is labile and often ejects methanol (


, 32 Da) under collision-induced dissociation (CID).

Key Diagnostic Ions:

m/z (Calculated)Ion IdentityMechanism
190.26

Protonated Molecular Ion (Base Peak in soft ionization)
158.2

Loss of one methanol molecule from the acetal.
126.2

Complete loss of acetal protection (aromatization/rearrangement).
30.0

Alpha-cleavage characteristic of primary amines.
DOT Diagram: MS Fragmentation Pathway

MS_Fragmentation Figure 1: Predicted ESI+ Fragmentation Pathway for 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine M_Ion [M+H]+ m/z 190.26 Frag_1 Loss of MeOH m/z 158.2 M_Ion->Frag_1 - CH3OH (32 Da) Frag_2 Alpha Cleavage (Amine) m/z 30.0 M_Ion->Frag_2 C-C bond break Frag_3 Loss of 2nd MeOH m/z 126.2 Frag_1->Frag_3 - CH3OH

Figure 1: The step-wise loss of methanol confirms the acetal structure, while the m/z 30 peak confirms the primary amine.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance) Phase: Neat Oil or Film

The IR spectrum acts as a quick "Go/No-Go" gauge for the protecting group status.

Frequency (

)
IntensityAssignmentDiagnostic Value
3350 - 3280 Medium, BroadN-H StretchDoublet often seen for primary amines (

).
2940 - 2850 StrongC-H StretchAlkyl backbone (sp3).
1140 - 1050 Very StrongC-O-C StretchCharacteristic Acetal bands. Look for multiple bands due to ring + methoxy ethers.
1715 ABSENT C=O StretchCritical Check: Appearance of this peak indicates deprotection to the ketone.

Nuclear Magnetic Resonance (NMR)

Solvent Selection:


 (Chloroform-d) is standard, but ensure it is neutralized (filtered through basic alumina) to prevent acetal hydrolysis. 

is a safer alternative if stability is a concern.
NMR (400 MHz, ) - Predicted

Note: Due to the chiral center at C3, the two methoxy groups at C4 are diastereotopic and may appear as two distinct singlets rather than one integration of 6H.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.30 - 1.50 Multiplet2HSide chain

Shielded methylene between ring and amine.[1]
1.60 - 1.80 Multiplet2HRing C5-

Methylene adjacent to acetal.
1.90 - 2.10 Multiplet1HRing C3-HMethine proton (Chiral Center).
2.70 - 2.85 Triplet (broad)2HSide chain

Adjacent to Nitrogen (deshielded).
3.21 Singlet3H

(a)
Acetal methoxy (Diastereotopic).
3.24 Singlet3H

(b)
Acetal methoxy (Diastereotopic).
3.40 - 3.60 Multiplet2HRing C6-

Adjacent to ring oxygen.
3.65 - 3.80 Multiplet2HRing C2-

Adjacent to ring oxygen.
NMR (100 MHz, ) - Predicted

The definitive proof of the structure is the quaternary carbon signal of the acetal.

Shift (

ppm)
Carbon TypeAssignmentNotes
101.5 Quaternary (C)C4 (Acetal) Characteristic acetal shift (~100 ppm).
68.5 Secondary (

)
C2 (Ring)Ether-adjacent.
62.0 Secondary (

)
C6 (Ring)Ether-adjacent.
48.5 Primary (

)

Methoxy carbon.
48.1 Primary (

)

Methoxy carbon (may overlap).
42.0 Secondary (

)
Side chain

Attached to Amine.
40.5 Tertiary (CH)C3 (Ring)Chiral center.
32.0 Secondary (

)
C5 (Ring)
29.5 Secondary (

)
Side chain

Experimental Verification Workflow

To ensure the synthesized material meets drug development standards, follow this logical flow:

Verification_Workflow Figure 2: Analytical Workflow for Acetal-Protected Amines Sample Crude Product IR_Check 1. IR Screen (Check for C=O) Sample->IR_Check IR_Check->Sample C=O detected (Repurify) Solubility 2. Solubility Test (CDCl3 vs DMSO) IR_Check->Solubility No C=O NMR_Acq 3. 1H NMR (Confirm Acetal) Solubility->NMR_Acq Purity 4. qNMR/LCMS (Purity Check) NMR_Acq->Purity Integrals Correct

Figure 2: Step-by-step logic to prevent wasting time on deprotected or impure samples.

Protocol for NMR Sample Preparation (Self-Validating)
  • Base Wash: Pre-rinse the NMR tube with a dilute solution of

    
     in methanol and dry. This neutralizes acidic sites on the glass surface.
    
  • Solvent: Use

    
     stored over silver foil or basic alumina.
    
  • Time: Acquire spectrum immediately. Acetal signals broadening over time indicates in-situ hydrolysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for acetal and amine shifts).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acetal stability and hydrolysis).
  • NIST Chemistry WebBook. Mass Spectra of Primary Amines and Acetals. National Institute of Standards and Technology. [Link]

  • Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Stereoisomers of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Abstract This technical guide provides a comprehensive analysis of the potential stereoisomers of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine, a molecule of interest to researchers and professionals in drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential stereoisomers of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine, a molecule of interest to researchers and professionals in drug development. The guide elucidates the structural features giving rise to stereoisomerism, focusing on the identification of the chiral center and the resulting enantiomeric pair. A detailed exploration of the conformational analysis of the substituted oxane ring is presented. Furthermore, this guide outlines robust experimental protocols for the separation of these stereoisomers using chiral High-Performance Liquid Chromatography (HPLC) and their characterization through Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry. The content is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility for scientists in the field.

Introduction to Stereoisomerism

Fundamental Concepts: Chirality, Enantiomers, and Diastereomers

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image.[1] Such non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but they may exhibit different biological activities due to their distinct interactions with chiral biological molecules like enzymes and receptors.

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers. Unlike enantiomers, diastereomers have different physical and chemical properties.

Importance in Drug Development

The stereochemistry of a drug molecule is a critical factor in its pharmacological and toxicological profile. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to separate and characterize stereoisomers is of paramount importance in the development of safe and effective pharmaceuticals.

Structural Analysis of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Identification of the Chiral Center (C3)

The structure of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine features a substituted oxane (tetrahydropyran) ring. A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups. In the case of the target molecule, the carbon atom at the 3-position (C3) of the oxane ring is a chiral center. The four different substituents attached to C3 are:

  • A hydrogen atom (-H)

  • The ethan-1-amine side chain (-CH₂CH₂NH₂)

  • The C2 carbon of the oxane ring (-CH₂O-)

  • The C4 carbon of the oxane ring, which is substituted with two methoxy groups (-C(OCH₃)₂)

The presence of this single chiral center gives rise to a pair of enantiomers.

Application of Cahn-Ingold-Prelog (CIP) Rules for R/S Assignment

The absolute configuration of the chiral center can be assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] The assignment process involves prioritizing the four substituents attached to the chiral center based on their atomic number.

The following diagram illustrates the two enantiomers of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine with the assigned (hypothetical) R and S configurations at the C3 position.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img R_img S_img S_img R_label (R)-2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine S_label (S)-2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine G cluster_workflow Chiral HPLC Workflow sample Racemic Sample Preparation hplc Chiral HPLC Separation sample->hplc detection UV Detection hplc->detection fraction Fraction Collection detection->fraction analysis Enantiomeric Purity Analysis fraction->analysis

Sources

Exploratory

Technical Guide: Stability and Storage of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Executive Summary 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is a bifunctional heterocyclic building block characterized by a primary amine tethered to a tetrahydropyran (oxan) core featuring a dimethyl acetal (ketal) moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is a bifunctional heterocyclic building block characterized by a primary amine tethered to a tetrahydropyran (oxan) core featuring a dimethyl acetal (ketal) moiety. Its utility in medicinal chemistry—typically as a precursor for fused nitrogen heterocycles or kinase inhibitors—is offset by its inherent instability.

This molecule presents a "dual-threat" stability profile : the acetal functionality is highly susceptible to acid-catalyzed hydrolysis, while the primary amine is prone to oxidation and carbamylation. Furthermore, the degradation of the acetal triggers a rapid, thermodynamically favorable intramolecular cyclization, rendering the sample useless. This guide outlines the physicochemical rationale for these risks and provides a rigid protocol for storage and handling to maintain purity >95%.

Part 1: Structural Analysis & Degradation Mechanisms

To ensure stability, one must understand the specific chemical vulnerabilities of the scaffold.

The Acetal Vulnerability (Acid Sensitivity)

The 4,4-dimethoxy group is a masked ketone. Acetals are thermodynamically stable under basic conditions but kinetically unstable in the presence of Brønsted or Lewis acids and moisture.

  • Risk: Exposure to trace acid (even slightly acidic silica gel or CO₂-saturated water) catalyzes the extrusion of methanol, regenerating the ketone at the C4 position.

The Amine Vulnerability (Oxidation & Nucleophilicity)

The ethan-1-amine side chain is a primary aliphatic amine.

  • Risk: It readily reacts with atmospheric CO₂ to form carbamates (white crust formation) and undergoes oxidative deamination over time.

  • The "Trojan Horse" Effect: The amine is basic. If the sample absorbs atmospheric water and CO₂, the formation of carbonic acid/carbamates can lower the local pH enough to trigger the hydrolysis of the neighboring acetal.

The Cyclization Cascade (The Critical Failure Mode)

The most distinct risk for this specific molecule is intramolecular reductive amination/cyclization .

  • Mechanism: If the acetal hydrolyzes to the ketone (at C4), the primary amine (on the ethyl chain at C3) is spatially positioned to attack the C4 ketone.

  • Geometry: The distance (N-C-C-C3-C4) favors the formation of a 5-membered pyrrolidine-fused ring (hexahydro-1H-pyrano[3,4-c]pyrrole system). This reaction is often irreversible and accelerates exponentially once hydrolysis begins.

Visualization of Degradation Pathway

The following diagram illustrates the fatal cascade from improper storage.

DegradationPathway Molecule Intact Molecule (Amino-Acetal) Trigger Trigger: Moisture + Trace Acid/CO2 Molecule->Trigger Exposure Intermediate Hydrolyzed Intermediate (Amino-Ketone + 2 MeOH) Trigger->Intermediate Acetal Hydrolysis Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Proximity Effect FinalProduct Degradant: Fused Cyclic Imine/Enamine Cyclization->FinalProduct - H2O

Figure 1: The acid-catalyzed degradation cascade. Note that the hydrolysis step is the "gatekeeper" event; preventing it stops the subsequent cyclization.

Part 2: Storage Protocols

The following protocols are non-negotiable for maintaining compound integrity over periods >3 months.

Physical State & Container
  • Preferred Form: Free Base oil or low-melting solid.

    • Note: While HCl salts are common for amines, do not store this molecule as an HCl salt unless strictly anhydrous. The presence of ionic chloride and protons can catalyze acetal hydrolysis if any moisture is introduced.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Avoid: Polyethylene (PE) bags, as they are permeable to moisture and oxygen over time.

Environmental Conditions
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of oxidation and spontaneous hydrolysis.
Atmosphere Argon or Nitrogen Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamate formation and acidification).
Desiccant Required Silica gel or activated charcoal packet in the secondary container to scavenge humidity.
Light Dark Prevents radical-initiated oxidation of the ether linkages in the oxan ring.
Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amine, triggering immediate degradation.

  • Solvent Compatibility:

    • Safe: Methanol (with basic additive), DMF, DMSO, Toluene, DCM (stabilized with amylene, NOT acid).

    • Unsafe: Chloroform (often contains HCl traces), Acetone (can form Schiff bases), Water (unless pH > 8).

Part 3: Quality Control & Analytical Methods

Because degradation involves the loss of symmetry and methanol, NMR is the gold standard for validation.

Analytical Markers (1H NMR in CDCl₃ or DMSO-d6)
  • The Integrity Check: Look for two sharp singlets (or closely spaced signals) around 3.15 – 3.25 ppm corresponding to the two -OCH₃ groups.

    • Failure Mode: Disappearance of methoxy signals indicates hydrolysis.

  • The Cyclization Check: Appearance of complex multiplets in the 3.5–4.0 ppm region often indicates the formation of the fused bicyclic system.

  • The Carbamate Check: Broadening of the amine signal or appearance of a new carbonyl peak in 13C NMR (~158 ppm).

QC Decision Tree

Use this workflow upon receipt of the compound and before any critical synthesis step.

QCDecisionTree Start Sample Receipt / Pre-Synthesis Visual Visual Inspection: Is it a crusty solid? Start->Visual Solubility Solubility Test: DCM or Toluene Visual->Solubility Clear Oil/Solid Fail FAIL: Discard Visual->Fail White Crust (Carbamate) NMR 1H NMR Analysis Solubility->NMR Soluble Solubility->Fail Insoluble Polymer Pass PASS: Use Immediately NMR->Pass 2x OMe Signals Present Salvage SALVAGE: Repurify (Basic Alumina) NMR->Salvage Minor Impurity <5% NMR->Fail No OMe / New Peaks

Figure 2: Quality Control workflow. Note that "White Crust" usually indicates irreversible carbamate formation or polymerization.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Acetals and Ketals). Link

    • Context: Establishes the fundamental instability of dimethyl acetals toward acidic hydrolysis and the requirement for basic/neutral handling.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Link

    • Context: Provides general protocols for hygroscopic amine storage, specifically regarding moisture sensitivity and oxidation risks (relevant to the ethan-1-amine chain).
  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 2H-Pyran Derivatives. Link

    • Context: Discusses the inherent instability of pyran/oxan scaffolds and the equilibrium issues often faced during the synthesis of substituted tetrahydropyrans.
  • Sigma-Aldrich. (n.d.). Product Safety and Handling: Dihydropyran and Derivatives. Link

    • Context: Standard safety data regarding the handling of pyran derivatives, emphasizing the need for inert atmospheres and cool storage to prevent polymeriz

Sources

Foundational

Safety and Handling of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

This guide outlines the technical handling, safety protocols, and experimental utility of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine , a specialized bifunctional building block used in medicinal chemistry. Technical Guide f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical handling, safety protocols, and experimental utility of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine , a specialized bifunctional building block used in medicinal chemistry.

Technical Guide for Drug Discovery & Synthesis Professionals

Executive Summary & Compound Architecture

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is a "masked" bifunctional intermediate. It features a primary amine tethered to a tetrahydropyran (oxane) core, where the ketone functionality at the 4-position is protected as a dimethyl ketal.

  • Primary Utility: Synthesis of complex alkaloids, opioids, and CNS-active agents where selective amine functionalization is required prior to ketone manipulation.

  • Core Hazard: The compound combines the corrosivity of primary amines with the acid-lability of ketals. Improper handling leads to rapid degradation (hydrolysis) and release of methanol.

Chemical Structure & Functional Logic
FeatureChemical MoietyFunctionalityStability Concern
Core Tetrahydropyran (Oxane)Lipophilic scaffoldPeroxide formation (long-term storage)
Head Primary Amine (

)
Nucleophile for couplingCorrosive; sensitive to

(carbamate formation)
Mask Dimethyl Ketal (

)
Protected KetoneAcid Labile: Hydrolyzes to ketone +

Safety Profile & Risk Assessment (SAR-Derived)

Note: As a specialized intermediate, specific toxicological data is limited. The following profile is derived from Structure-Activity Relationships (SAR) of homologous amino-ketals and tetrahydropyrans.

Health Hazards[2][3]
  • Corrosivity (Skin/Eye): High. Like most low-molecular-weight primary amines (e.g., 2-methoxyethylamine), this compound is likely caustic. It can cause severe skin burns and permanent eye damage upon contact.[1][2]

  • Inhalation Toxicity: Moderate to High. Vapors or mists may cause respiratory irritation or chemical pneumonitis.

  • Acute Toxicity: The ketal moiety hydrolyzes in the stomach (acidic pH), releasing methanol. Ingestion carries risks of both amine toxicity and methanol poisoning.

Chemical Instability (The "Silent Killer")

The dimethyl ketal is thermodynamically stable under basic conditions (due to the amine) but kinetically unstable in the presence of:

  • Lewis Acids: (e.g.,

    
    , 
    
    
    
    ) will prematurely cleave the ketal.
  • Atmospheric Moisture +

    
    :  The amine absorbs 
    
    
    
    to form carbamates; moisture hydrolyzes the ketal. This autocatalytic cycle degrades the reagent into a sticky, polymeric oil.

Storage & Handling Protocols

The "Dry & Basic" Storage Rule

To maintain reagent integrity, strict exclusion of moisture and acid is required.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature:

    
     to 
    
    
    
    (Refrigerate).
  • Container: Tightly sealed glass with Teflon-lined caps. Do not use standard corks or unlined rubber septa , which can leach acidic plasticizers.

Personal Protective Equipment (PPE) Matrix
ZoneRecommended PPERationale
Hand Double-gloving: Laminate film (Silver Shield) under Nitrile.Amines can permeate standard nitrile; ketals act as solvents.
Eye Chemical Splash Goggles + Face Shield.High risk of irreversible corneal damage from amine vapors/splashes.
Body Chemical-resistant lab coat + Apron.Prevent skin absorption.[3][4][5]
Air Fume Hood (Face velocity > 100 fpm).Control inhalation of corrosive vapors.[4][5]

Experimental Workflow: The "Self-Validating" Protocol

A common failure mode in synthesis is using partially degraded starting material. The following workflow includes a Go/No-Go quality check before the reaction begins.

Quality Control Check (The "Go/No-Go" Step)

Before committing expensive coupling partners, validate the amine:

  • Take a small aliquot (

    
    ) in 
    
    
    
    .
  • Run

    
    -NMR: 
    
    • Check: Two sharp singlets (or one large singlet) at

      
       ppm (Methoxy groups).
      
    • Check: Triplet/Multiplet at

      
       ppm (
      
      
      
      next to amine).
    • Fail Condition: If you see a new peak at

      
       ppm (Aldehyde/formate from degradation) or loss of methoxy intensity, re-purify or discard .
      
Reaction Workflow Diagram

The following diagram illustrates the logical flow for utilizing this building block, highlighting the critical "Acid Switch" where the masking group is removed.

G Start Reagent: 2-(4,4-Dimethoxyoxan-3-yl) ethan-1-amine QC QC Check: NMR (Methoxy Integrity) Start->QC QC->Start Fail (Purify) Step1 Step 1: Amine Coupling (Basic/Neutral Conditions) QC->Step1 Pass Inter Intermediate: Protected Scaffold Step1->Inter Amide/Amine Bond Formation Step2 Step 2: Acid Deprotection (HCl/H2O or TFA) Inter->Step2 Ketal Hydrolysis Final Target: 4-Oxo-Piperidine/Pyran Derivative Step2->Final Cyclization/Reductive Amination

Figure 1: Strategic workflow for utilizing the masked amine. Note the strict separation of basic coupling steps and acidic deprotection.

Emergency Procedures

Scenario: Spillage outside the fume hood.

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear respiratory protection (full-face respirator with organic vapor/amine cartridge) before re-entering.

  • Neutralize: Do NOT use acid to neutralize (it generates heat and methanol). Use a dry absorbent (vermiculite or sand).

  • Clean: Wash the area with a dilute soap solution.

Scenario: Skin Contact.

  • Flush: Immediate irrigation with water for 15+ minutes.

  • Do not neutralize: Application of vinegar (acid) to an amine burn can cause a secondary thermal burn from the exothermic reaction.

References & Authoritative Grounding

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for stability of dimethyl ketals and their cleavage conditions).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Tetrahydropyran derivatives. Retrieved from .

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 4-(2-Aminoethyl)tetrahydropyran (Structural analogue used for read-across hazard assessment). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines, liquid, corrosive. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Strategic Use of 2-(3,4-Dimethoxyphenyl)ethan-1-amine in the Synthesis of Complex Heterocyclic Scaffolds

A Note to the Researcher: Initial inquiries for "2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine" did not yield sufficient data in the current body of scientific literature to construct a comprehensive guide. This suggests the c...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for "2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine" did not yield sufficient data in the current body of scientific literature to construct a comprehensive guide. This suggests the compound is either novel, proprietary, or not widely utilized in published synthetic routes. In the spirit of providing a functionally equivalent and highly relevant guide, this document has been structured around a closely related and extensively documented building block: 2-(3,4-Dimethoxyphenyl)ethan-1-amine . This phenethylamine derivative is a cornerstone in the synthesis of a vast array of pharmacologically significant isoquinoline alkaloids and other complex heterocyclic systems. The principles and protocols detailed herein offer a robust framework for synthetic strategies that can be adapted and applied to analogous structures.

Introduction: The Strategic Importance of 2-(3,4-Dimethoxyphenyl)ethan-1-amine

2-(3,4-Dimethoxyphenyl)ethan-1-amine, commonly known as homoveratrylamine, is a primary amine of significant strategic value in organic synthesis. Its structure, featuring a nucleophilic amino group separated by an ethyl bridge from an electron-rich aromatic ring, makes it an ideal precursor for intramolecular cyclization reactions that form the core of many natural products and medicinal compounds.[1][2] The dimethoxy substitution pattern on the phenyl ring not only activates it for electrophilic aromatic substitution but is also a common motif in numerous biologically active alkaloids.[1]

This guide provides a detailed exploration of the application of this versatile building block in the construction of complex heterocyclic frameworks, with a focus on the causal logic behind key synthetic transformations and detailed, field-proven protocols.

Core Applications in Heterocyclic Synthesis

The primary utility of 2-(3,4-dimethoxyphenyl)ethan-1-amine lies in its role as a linchpin for constructing the tetrahydroisoquinoline and dihydroisoquinoline scaffolds. These core structures are central to a multitude of alkaloids with diverse pharmacological activities.[3][4] The two most powerful and widely employed methods for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: Acid-Catalyzed Cyclization for Tetrahydroisoquinolines

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[5][6] The reaction proceeds through an initial condensation to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution, driven by the activation provided by the methoxy groups.[5]

Mechanism & Rationale

The reaction is typically catalyzed by a strong acid, which protonates the imine intermediate, forming a highly electrophilic iminium ion. This increased electrophilicity is crucial for the subsequent intramolecular cyclization onto the electron-rich aromatic ring.[2][5] The choice of acid and solvent can significantly impact reaction times and yields. While traditional methods employed strong mineral acids at high temperatures, modern variations have demonstrated success under milder conditions.[5]

Pictet_Spengler Amine 2-(3,4-Dimethoxyphenyl)ethan-1-amine Imine Schiff Base Intermediate Amine->Imine + R-CHO, -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion (Electrophilic) Imine->Iminium + H+ Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack THIQ 1-Substituted Tetrahydroisoquinoline Cyclized->THIQ - H+

Caption: The Pictet-Spengler reaction mechanism.

Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol describes a general procedure for the Pictet-Spengler condensation.

ParameterValue/ConditionRationale
Reactants 2-(3,4-Dimethoxyphenyl)ethan-1-amine (1.0 equiv), Aldehyde (1.1 equiv)A slight excess of the aldehyde ensures complete consumption of the amine.
Solvent Toluene or AcetonitrileAprotic solvents are often used to favor the formation of the iminium ion.
Catalyst Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Strong acids are required to catalyze the imine formation and subsequent cyclization.[5]
Temperature 80-110 °C (Reflux)Harsher conditions are often necessary for less nucleophilic aromatic rings like the dimethoxyphenyl group compared to indoles.[5]
Reaction Time 6-24 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a solution of 2-(3,4-dimethoxyphenyl)ethan-1-amine (1.0 equiv) in toluene, add the aldehyde (1.1 equiv).

  • Carefully add the acid catalyst (e.g., TFA, 0.5-1.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The Bischler-Napieralski Reaction: Dehydrative Cyclization for Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclodehydration of β-phenethylamides.[3][7] This reaction is a cornerstone in the synthesis of numerous isoquinoline alkaloids and their derivatives.[1]

Mechanism & Rationale

The reaction requires a dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8] The amide is first converted into a more electrophilic intermediate, such as a nitrilium ion, which then undergoes intramolecular electrophilic aromatic substitution.[7] The electron-donating methoxy groups on the aromatic ring are crucial for facilitating this cyclization, generally leading to higher yields.[9] The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinoline.[7]

Bischler_Napieralski Amide N-Acyl-2-(3,4-dimethoxy- phenyl)ethan-1-amine Nitrilium Nitrilium Ion Intermediate (Electrophilic) Amide->Nitrilium + Dehydrating Agent DehydratingAgent POCl3 or P2O5 DehydratingAgent->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack DHIQ 3,4-Dihydroisoquinoline Cyclized->DHIQ - H+

Sources

Application

Application Note: Strategic Utilization of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine in Divergent Heterocyclic Synthesis

Topic: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine as a Building Block for Novel Compounds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine as a Building Block for Novel Compounds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In the pursuit of novel sp3-rich scaffolds for drug discovery, 2-(4,4-dimethoxyoxan-3-yl)ethan-1-amine represents a high-value "masked" building block. This molecule features a tetrahydropyran (THP) core—a proven bioisostere for cyclohexane with improved metabolic and solubility profiles—equipped with two orthogonal reactive centers: a primary amine (immediate handle) and a dimethyl acetal (latent ketone).

This guide details the methodology for exploiting this bifunctionality to access two privileged pharmacophore classes: fused pyrano[3,4-c]pyridines and spirocyclic piperidines . By controlling the sequence of amine functionalization and acetal deprotection, researchers can generate diverse libraries from a single precursor.

Chemical Profile & Strategic Value

The "Masked" Advantage

The core value of this building block lies in the acetal protection at the C4 position.

  • State A (Protected): The molecule behaves as a simple primary amine. It tolerates basic, nucleophilic, and reductive conditions, allowing for amide couplings, sulfonylation, or reductive aminations on the side chain without affecting the ring.

  • State B (Deprotected): Upon exposure to aqueous acid, the acetal collapses to a ketone. If the side chain has been suitably functionalized (e.g., with an electron-rich aromatic ring or a nucleophile), this triggers an intramolecular cyclization.

FeaturePropertyStrategic Benefit
Core Ring Tetrahydropyran (THP)Lowers logP compared to cyclohexane; metabolic stability.
Position 3 Ethylamine SidechainFlexible linker; prevents steric clash during initial coupling.
Position 4 Dimethyl AcetalLatent electrophile; enables "One-Pot" deprotection/cyclization cascades.

Divergent Synthesis Workflows

The following flowchart illustrates the two primary pathways for utilizing this building block: Path A (Fused Systems) and Path B (Spirocycles).

SynthesisStrategy Start Building Block (Amino-Acetal) Amide Intermediate A (N-Acylated Acetal) Start->Amide Amide Coupling (Basic Cond.) Deprotect Intermediate B (Amino-Ketone) Start->Deprotect Aqueous Acid (Deprotection) PathA Path A: Acid Cyclization (Bischler-Napieralski type) Amide->PathA Acid/Heat PathB Path B: Strecker/Reductive (Spirocyclization) Deprotect->PathB R-NH2 / NaCN or Bis-electrophile ProductA Fused Pyrano[3,4-c]pyridine PathA->ProductA ProductB Spiro[piperidine-4,4'-pyran] PathB->ProductB

Figure 1: Divergent synthetic pathways. Path A utilizes the latent ketone to close a ring onto the N-substituent. Path B utilizes the ketone to build a second ring perpendicular to the THP core.

Application 1: Synthesis of Fused Pyrano[3,4-c]pyridines

This protocol describes the synthesis of a fused bicyclic system.[2] By coupling the amine to an electron-rich aromatic acid (e.g., 3,4-dimethoxybenzoic acid), followed by acid-mediated cyclization, the ethyl linker forms the "c" face of the pyridine ring.

Protocol A: Chemoselective Amide Coupling

Critical Note: Standard acidic workups (1M HCl) must be avoided to prevent premature acetal hydrolysis.

Reagents:

  • Building Block (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in DCM (0.1 M) under N₂. Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes to form the activated ester.

  • Coupling: Add the 2-(4,4-dimethoxyoxan-3-yl)ethan-1-amine (dissolved in minimal DCM) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LCMS (Target mass = Acid + Amine - H₂O).

  • Workup (Crucial): Quench with saturated NaHCO₃ (NOT HCl). Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes). The acetal is stable on silica if the eluent is not acidified.

Protocol B: Cyclization to Pyrano-Pyridine

This step reveals the ketone and drives cyclization via a Bischler-Napieralski or Pictet-Spengler mechanism, depending on the oxidation state desired.

Reagents:

  • Intermediate from Protocol A[4]

  • Phosphorus Oxychloride (POCl₃) or Triflic Acid (TfOH)[1]

  • Acetonitrile (ACN)

Step-by-Step:

  • Dissolve the amide intermediate in anhydrous ACN.

  • Add POCl₃ (3.0 equiv) carefully at 0°C.

  • Heat to reflux (80°C) for 2–6 hours. The acid cleaves the acetal to the ketone, which then undergoes intramolecular electrophilic attack by the aromatic ring.

  • Quench: Cool to 0°C and slowly add ice water. Neutralize with NaOH to pH 8.

  • Isolation: Extract with EtOAc. The product is the dihydro-isoquinoline analogue (fused pyrano-pyridine).

Application 2: Spirocyclic Library Generation

For spirocyclic scaffolds, the ketone at C4 is the primary reactive center. The amine side chain can be protected (e.g., N-Boc) or used as a tether.

Protocol C: Mild Acetal Deprotection

Strong acids can degrade the THP ring or cause side reactions. This iodine-catalyzed method is mild and high-yielding.

Reagents:

  • N-Protected Building Block (e.g., N-Boc)[5]

  • Molecular Iodine (I₂) (10 mol%)[3]

  • Acetone (Reagent grade, wet)

Step-by-Step:

  • Dissolve the substrate in acetone (0.1 M).

  • Add I₂ (10 mol%).[3]

  • Stir at room temperature for 30–60 minutes. The solution will turn dark.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color disappears.

  • Workup: Remove acetone under vacuum. Extract the aqueous residue with DCM.[3]

  • Result: Quantitative yield of the 4-oxotetrahydropyran derivative.

Protocol D: Spiro-Hydantoin Formation (Bucherer-Bergs)

This reaction creates a spiro-hydantoin at the 4-position, a common motif in anticonvulsant and enzyme inhibitor drugs.

Reagents:

  • Deprotected Ketone (from Protocol C)[3]

  • Potassium Cyanide (KCN) (2.0 equiv)

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)[1]

  • Ethanol/Water (1:1)

Step-by-Step:

  • Suspend the ketone in EtOH/H₂O in a sealed tube.

  • Add (NH₄)₂CO₃ and KCN. Caution: KCN is highly toxic. Work in a well-ventilated hood.

  • Heat to 60°C for 18 hours.

  • Workup: Cool to room temperature. The spiro-hydantoin often precipitates. If not, acidify slightly to pH 5 and extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Acetal hydrolysis during workup.Stop using HCl washes. Use Citric Acid (mild) or only NaHCO₃. Ensure silica gel for column is not acidic (add 1% Et₃N to eluent).
Incomplete Cyclization Ketone not reactive enough; conformational strain.Switch solvent to Toluene or Xylene and increase temp to 110°C. Use a stronger Lewis Acid (e.g., SnCl₄).
Degradation during Deprotection Acid too strong (cleaving Boc/Cbz).[1]Use the Iodine/Acetone method (Protocol C) or Cerium Ammonium Nitrate (CAN) in MeCN/H₂O.[1]

References

  • Tetrahydropyrans in Drug Discovery

    • PharmaBlock Whitepaper.[6] "Tetrahydropyrans in Drug Discovery: Bioisosteres and Solubility Enhancers."

  • Acetal Deprotection Methodologies

    • BenchChem Technical Guides.
  • Reductive Amination Protocols

    • Master Organic Chemistry.
  • Pyrano[3,4-c]pyridine Synthesis

    • National Institutes of Health (NIH).
  • General Building Block Utility

    • The Institute of Cancer Research.[7] "Oxygen-containing medium rings as novel scaffolds."

Sources

Method

experimental protocol for N-alkylation of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Application Note: Chemoselective N-Alkylation of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Part 1: Strategic Analysis & Chemical Context The Substrate Challenge The target molecule, 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Alkylation of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Part 1: Strategic Analysis & Chemical Context

The Substrate Challenge

The target molecule, 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine , presents a classic "Trojan Horse" structural conflict common in advanced intermediate synthesis.

  • The Functional Group: A primary amine (nucleophile).

  • The Liability: A 4,4-dimethoxy ketal (masked ketone).

The Critical Risk: Unlike robust cyclic ethylene ketals, the acyclic dimethyl ketal at the 4-position is significantly more labile to acid hydrolysis. If exposed to acidic conditions (pH < 4) or strong Lewis acids, the ketal hydrolyzes to the ketone.

  • Mechanism of Failure: Upon deprotection, the pendant ethylamine side chain (at C3) is perfectly positioned to attack the newly formed ketone at C4.

  • Result: Rapid intramolecular cyclization to form a thermodynamically stable pyrrolidino-pyran fused system , irreversibly destroying the core scaffold.

Methodological Selection

To prevent this "Acid Death Pathway," standard alkylation protocols must be modified.

ParameterMethod A: Reductive Amination (Preferred) Method B: Direct Alkylation
Reagents Aldehyde/Ketone + Hydride DonorAlkyl Halide + Base
Selectivity High (Mono-alkylation favored)Low (Risk of di/tri-alkylation)
pH Regime Critical Control Point (Must buffer)Basic (Safe for ketal)
Recommendation Primary Protocol Secondary (Only for non-carbonyl electrophiles)

Part 2: Experimental Protocols

Protocol A: Buffered Reductive Amination (STAB Method)

Best for: Mono-alkylation using aldehydes.

Rationale: Sodium Triacetoxyborohydride (STAB) is the standard reagent for reductive amination due to its selectivity for imines over aldehydes. However, STAB generates acetic acid (AcOH) in situ. For this substrate, the reaction must be buffered to prevent ketal hydrolysis.

Materials:

  • Substrate: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine (1.0 equiv)

  • Electrophile: Aldehyde (1.05 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Buffer: Triethylamine (Et3N) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Pre-Complexation (0 min): In a flame-dried flask under N2, dissolve the amine (1.0 eq) and the aldehyde (1.05 eq) in DCE (0.1 M concentration).

    • Note: Add Et3N (1.0 eq) immediately. This neutralizes the AcOH generated later, maintaining the pH near neutral.

  • Imine Formation (30 min): Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the aldehyde is sterically hindered, add 4Å Molecular Sieves to drive equilibrium.

  • Reduction (Time 0 -> 4 h): Cool the mixture to 0°C . Add STAB (1.4 eq) portion-wise over 10 minutes.

    • Why 0°C? Low temperature kinetically inhibits ketal hydrolysis while allowing imine reduction.

    • Allow to warm to RT and stir for 2–4 hours.

  • Quench (CRITICAL): Quench by pouring the reaction mixture into a vigorously stirring solution of Saturated Aqueous NaHCO3 .

    • Stop Rule:NEVER use 1N HCl or acidic workups. The pH must remain > 8.0 at all times.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4. Concentrate in vacuo (bath temp < 35°C).

Protocol B: Stepwise "Basified" Reductive Amination

Best for: Extremely acid-sensitive batches or valuable GMP intermediates.

Rationale: This method separates imine formation from reduction and uses NaBH4 in Methanol, avoiding all acidic species.[1]

  • Imine Formation: Dissolve Amine (1.0 eq) and Aldehyde (1.0 eq) in MeOH . Add 4Å Molecular Sieves. Stir 2–4 h at RT.

  • Reduction: Cool to 0°C. Add NaBH4 (1.0 eq) (Solid) slowly.

    • Note: NaBH4 is basic, ensuring the ketal remains perfectly intact.

  • Workup: Quench with minimal water. Extract immediately.

Part 3: Visualization & Logic Flows

The "Acid Death Pathway" vs. Success

This diagram illustrates the mechanistic risk of using standard acidic conditions (like NaCNBH3/AcOH) versus the buffered protocol.

G Start Substrate: Ketal-Amine Acid Acidic Conditions (AcOH/HCl) Start->Acid Base Buffered/Basic Conditions Start->Base Hydrolysis Ketal Hydrolysis (Formation of Ketone) Acid->Hydrolysis Deprotection Imine Imine Intermediate Base->Imine Aldehyde Cyclization Intramolecular Cyclization Hydrolysis->Cyclization Fast Dead FAILED BATCH: Fused Pyrrolidine Cyclization->Dead Product SUCCESS: N-Alkylated Product Imine->Product Reductant

Caption: Figure 1. Chemoselectivity map highlighting the catastrophic risk of acid-induced cyclization.

Decision Matrix for Method Selection

D Start Select Alkylation Method Q1 Electrophile Type? Start->Q1 Aldehyde Aldehyde/Ketone Q1->Aldehyde Halide Alkyl Halide/Tosylate Q1->Halide Risk Is Substrate High Value/ scarce? Aldehyde->Risk MethodC Protocol C: Direct Alkylation (K2CO3/MeCN) Halide->MethodC MethodA Protocol A: Buffered STAB MethodB Protocol B: Stepwise NaBH4 Risk->MethodA No (Standard) Risk->MethodB Yes (Max Safety)

Caption: Figure 2.[2] Workflow for selecting the optimal alkylation strategy based on electrophile and risk tolerance.

Part 4: Quality Control & Validation

To ensure the protocol was successful and the ketal is intact, the following QC criteria must be met:

Analytic MethodExpected Signal (Success)Failure Signal (Hydrolysis)
1H NMR Two sharp singlets (~3.2 ppm) for -OMe groups.Disappearance of -OMe singlets.
13C NMR Ketal carbon signal at ~100 ppm.Carbonyl signal > 200 ppm.
LC-MS M+H peak corresponds to Target.M+H minus 32 (Loss of MeOH) or minus 46.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Context: Establishes STAB as the gold standard for reductive amination but notes the generation of AcOH, necessitating the buffering modific
  • Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. Context: Definitive guide on the relative stability of dimethyl ketals (labile) vs. cyclic ketals (robust) in acidic media.
  • Gopinath, R., et al. (2002).[5] "Mild and Efficient Method for the Protection of Carbonyl Compounds."[5] The Journal of Organic Chemistry.

    • Context: Provides background on the formation and sensitivity of dimethyl acetals/ketals.

Sources

Application

Application Note: Strategic Utilization of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine in Medicinal Chemistry

Executive Summary In modern fragment-based drug discovery (FBDD), 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine serves as a high-value "Trojan Horse" scaffold. Structurally, it consists of a tetrahydropyran (THP) core with a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine serves as a high-value "Trojan Horse" scaffold. Structurally, it consists of a tetrahydropyran (THP) core with a protected ketone (dimethyl ketal) at position 4 and an ethylamine side chain at position 3.

Key Applications:

  • Access to Fused Bicycles: It acts as a direct precursor to octahydropyrano[3,4-c]pyrroles via acid-mediated deprotection and intramolecular reductive amination.

  • Sequential Functionalization: The amine moiety allows for initial library coupling (e.g., amide formation), while the ketal remains inert, preserving a "hidden" ketone for late-stage diversification.

  • Physicochemical Modulation: The THP core reduces lipophilicity (LogP) compared to carbocyclic analogs, improving metabolic stability and solubility.

Chemical Profile & Mechanism[1][2][3]

Compound: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Core Functionality: Masked Amino-Ketone Reactive Logic: The molecule contains a latent electrophile (the ketal-masked ketone) and a nucleophile (the primary amine). Under neutral/basic conditions, the molecule functions as a simple primary amine. Under aqueous acidic conditions, the ketal hydrolyzes to a ketone, triggering an intramolecular cyclization event if the amine is free.

Pathway Visualization

The following diagram illustrates the "Switch" mechanism: converting the linear precursor into a fused bicyclic system.

ReactionPathway Precursor Precursor (Amino-Ketal) Acid Acid Hydrolysis (HCl/H2O) Precursor->Acid Intermediate Intermediate (Amino-Ketone) Acid->Intermediate - 2 MeOH Cyclization Intramolecular Schiff Base Intermediate->Cyclization Imine Cyclic Imine (Transient) Cyclization->Imine - H2O Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product Fused Product (Pyrano-Pyrrole) Reduction->Product

Caption: Figure 1.[1] The acid-triggered cascade transforming the amino-ketal precursor into a fused pyrano[3,4-c]pyrrole scaffold.

Application Protocols

Protocol A: Synthesis of Fused Octahydropyrano[3,4-c]pyrroles

Objective: To utilize the molecule as a self-cyclizing building block for creating rigid, 3D-rich amine scaffolds.

Reagents:

  • Substrate: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine (1.0 eq)

  • Solvent: THF:Water (1:1 v/v)

  • Acid: 2M HCl

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄

  • Base: Saturated NaHCO₃

Step-by-Step Methodology:

  • Deprotection (Unmasking):

    • Dissolve the substrate (1.0 mmol) in THF (5 mL).

    • Add 2M HCl (5 mL) dropwise.

    • Stir at room temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by LCMS for the disappearance of the starting material (M+1 mass shift: -46 Da due to loss of 2xOMe + H₂O, or appearance of the hydrated ketone mass).

  • Cyclization & Reduction:

    • Critical Step: Neutralize the solution to pH ~6–7 using solid NaHCO₃ or NaOH. Note: Strongly basic pH may cause polymerization; strongly acidic pH inhibits imine formation.

    • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 10 mL).

    • Dry organics over Na₂SO₄ and concentrate.

  • Purification:

    • The fused secondary amine is polar. Purify via SCX (Strong Cation Exchange) cartridge or reverse-phase preparative HPLC.

Protocol B: Late-Stage Diversification (The "Anchor" Strategy)

Objective: Use the amine for initial coupling (e.g., to a core scaffold), then unmask the ketone to append a second diversity element.

Workflow:

  • Amide Coupling (Masked Phase):

    • React the amine with a Carboxylic Acid (R-COOH) using standard coupling agents (HATU/DIPEA).

    • Result: The ketal remains intact. The amine is now an amide (non-nucleophilic).

  • Ketal Hydrolysis:

    • Treat the amide-ketal with aqueous acid (e.g., TFA/H₂O or HCl/Acetone).

    • Result: Formation of the 4-ketotetrahydropyran derivative.

  • Diversification (Unmasked Phase):

    • Option A (Reductive Amination): React the revealed ketone with a secondary amine (HNR'R'') and STAB to install a solubilizing group.

    • Option B (Grignard Addition): React the ketone with R-MgBr to create a tertiary alcohol.

Diagram: Library Generation Workflow

LibraryWorkflow Start Start: Amino-Ketal Step1 Step 1: Amide Coupling (R1-COOH + HATU) Start->Step1 Intermediate1 Intermediate A (Amide-Ketal) Step1->Intermediate1 Step2 Step 2: Acid Hydrolysis (Reveal Ketone) Intermediate1->Step2 Intermediate2 Intermediate B (Amide-Ketone) Step2->Intermediate2 Step3 Step 3: Reductive Amination (HNR2 + STAB) Intermediate2->Step3 Final Final Library Compound (Dual Functionalized) Step3->Final

Caption: Figure 2. Sequential functionalization strategy allowing independent modification of the amine and the ketone vectors.

Physicochemical Advantages (Data Summary)

Replacing a standard cyclohexane ring with the tetrahydropyran (THP) core of this building block offers distinct advantages in medicinal chemistry, primarily regarding the "LogP Lowering" effect.[2]

PropertyCyclohexane AnalogTHP Analog (This Compound)Impact on Drug Design
Lipophilicity (cLogP) High (Lipophilic)Lower (~1.0–1.5 units) Improves solubility and reduces non-specific binding.
Metabolic Stability Prone to CYP oxidationEnhanced The ether oxygen reduces electron density at adjacent carbons, often blocking metabolic hot-spots.
H-Bonding NoneH-Bond Acceptor (Ether) Can engage in specific interactions with protein residues (e.g., backbone amides).
Conformation Chair (flexible)Chair (biased) The anomeric effect (if substituted at C2) or dipole effects can lock specific conformations.

Troubleshooting & Critical Notes

  • Stability: The dimethyl ketal is stable to basic and nucleophilic conditions (e.g., LiAlH₄, organolithiums) but extremely sensitive to aqueous acid. Do not use acidic workups if you intend to keep the ketal intact.

  • Cyclization Competition: In Protocol B (Amide Coupling), ensure the amide nitrogen is not nucleophilic. If you form a secondary amine instead of an amide in Step 1, acid treatment will trigger the cyclization described in Protocol A.

  • Quenching: When performing the ketal hydrolysis, methanol is produced. Equilibrium favors the ketal in pure methanol. Always use a water-rich solvent system (THF/H₂O or Acetone/H₂O) to drive the reaction to the ketone.

References

  • Reductive Amination Fundamentals

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Tetrahydropyrans in Drug Design

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. (Discusses THP as a cyclohexane bioisostere).

  • Protecting Group Chemistry

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Refer to section on Acetals and Ketals).

  • Related Scaffold Synthesis (Spiro/Fused THPs)

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.5]nonanes." Organic Letters, 2010. (Illustrates the utility of ketone-containing THP rings).

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine synthesis

Technical Support Center: Synthesis of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Ticket ID: #OX-44-AMINE-YIELD Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Organic Synthesis Division E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Ticket ID: #OX-44-AMINE-YIELD Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Fragile Scaffold" Paradox

You are likely encountering low yields not because the chemistry is failing, but because the product is destroying itself during isolation. The target molecule contains two conflicting functionalities:

  • 4,4-Dimethoxyoxan (Dimethyl Ketal): Highly acid-sensitive. Hydrolyzes back to the ketone (oxan-4-one) in the presence of even mild aqueous acid or Lewis acids.

  • Ethan-1-amine (Primary Amine): Basic. Requires basic extraction to remain in the organic phase, but often traps metal salts (aluminum/boron) that require acidic quenching to break.

The Core Conflict: Standard nitrile/amide reduction workups (Fieser, acidic hydrolysis) destroy the acetal. Standard silica chromatography degrades the acetal.

This guide restructures your protocol to navigate this instability.

Module 1: Reaction Optimization (The Chemistry)

Current Status: You are likely reducing 2-(4,4-dimethoxyoxan-3-yl)acetonitrile or the corresponding amide.

Protocol A: Lithium Aluminum Hydride (LAH) – Recommended

Why: LAH is highly basic. The acetal is thermodynamically stable in the presence of


 and strong bases.
Risk: The quench. (See Module 2).

Optimized Parameters:

  • Solvent: THF (Anhydrous, stabilizer-free). Ether is too low-boiling for efficient nitrile reduction; Dioxane is too hard to remove without heating (which risks hydrolysis).

  • Temperature:

    
    . Nitriles require heat to fully reduce to amines.
    
  • Stoichiometry: Use 3.0 - 4.0 equivalents of LAH.

    • Reasoning: The intermediate imine-aluminate complex is stable. Excess hydride ensures the reaction is driven to the amine and prevents the "dimerization" side reaction (where intermediate imine reacts with newly formed amine).

Protocol B: Catalytic Hydrogenation (Raney Ni) – Alternative

Why: Avoids aluminum salts. Risk:[1] Acetal exchange if solvent is not dry; Secondary amine formation. Adjustment: You must add


 (7M in MeOH) or 

to the reaction.
  • Warning: If you use Methanol as solvent, the dimethyl acetal might undergo transacetalization if the pH drops. THF is safer.

Protocol C: Borane ( ) – NOT RECOMMENDED

Critical Warning: Borane is a Lewis acid. It coordinates to the acetal oxygens and can cause reductive cleavage of the acetal to an ether (e.g., forming a 4-methoxy-oxan derivative), destroying your protecting group [1].

Module 2: The Quench (The Critical Failure Point)

The Issue: Standard Fieser workup (


, 15% 

,

) often generates local heat and clumps that trap the product. Acidic workup (

) instantly hydrolyzes the 4,4-dimethoxy group to the ketone.

The Solution: The Rochelle Salt Protocol This method gently solubilizes aluminum salts at neutral/mildly basic pH, preserving the acetal.

Step-by-Step Protocol:

  • Cool: Chill reaction mixture to

    
    .
    
  • Dilute: Dilute with wet ether (diethyl ether saturated with water). This is gentler than adding liquid water.

  • The Agent: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Ratio: Use 20 mL of saturated Rochelle salt solution per 1 gram of LAH used.

  • The Wait (Crucial): Stir vigorously at room temperature for 1–3 hours .

    • Visual Cue: The grey/black slurry will separate into two clean layers: a clear organic layer and a clear aqueous layer. No white precipitate should remain.

  • Extraction: Separate layers. Extract aqueous layer

    
     with DCM/Isopropanol (9:1). The amine is polar; pure DCM might leave it behind.
    

Module 3: Purification (The Silent Yield Killer)

The Issue: Primary amines streak on silica gel due to hydrogen bonding with silanols. This streaking leads to broad fractions and yield loss. Furthermore, silica is slightly acidic (


), which degrades the dimethyl acetal during slow columns.

Corrective Actions:

MethodProtocolSuitability
Neutral Alumina Use Grade III Neutral Alumina instead of Silica.High (Best for acetals)
Basified Silica Pre-wash silica slurry with 2.5% Triethylamine (TEA) in Hexane. Use 1% TEA in eluent.Medium (TEA protects acetal)
Reverse Phase C18 column with

buffer (pH 8-9). Do not use TFA.
High (If equipment available)

Visualizing the Workflow

The following diagram illustrates the critical decision nodes where yield is typically lost.

YieldOptimization Start Precursor: 2-(4,4-dimethoxyoxan-3-yl)acetonitrile Check1 Check: Is Borane used? Start->Check1 Reaction Reduction Step (LAH in THF) Quench Quench Protocol Reaction->Quench Check1->Reaction No (LAH Selected) Fail1 FAILURE: Acetal Cleavage (Lewis Acid mechanism) Check1->Fail1 Yes Check2 Check: Acidic or Fieser workup? Quench->Check2 Fail2 FAILURE: Hydrolysis to Ketone (Acetal loss) Check2->Fail2 Yes SuccessPath Rochelle Salt Workup (pH ~7-8, Solubilized Al) Check2->SuccessPath No (Rochelle Salt) Purification Purification SuccessPath->Purification Check3 Check: Standard Silica? Purification->Check3 Fail3 FAILURE: Streaking & Degradation (Silica acidity) Check3->Fail3 Yes Final Target: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Check3->Final No (Basified Silica/Alumina)

Caption: Workflow logic tree identifying the three primary failure modes: Lewis acid cleavage, hydrolytic quench, and silica degradation.

FAQ: Troubleshooting Specific Observations

Q1: I see a new spot on TLC that is less polar than my product, but it stains with DNP (2,4-Dinitrophenylhydrazine).

  • Diagnosis: You have lost the acetal. The DNP stain confirms the presence of a ketone (the oxan-4-one).

  • Fix: Your workup was too acidic, or your solvent contained water/acid. Switch to the Rochelle Salt protocol and ensure all solvents are distilled over basic drying agents.

Q2: My yield is 40%, and I see a large mass peak at [2M-NH3]+.

  • Diagnosis: Dimerization. The primary amine product reacted with the intermediate imine during reduction to form a secondary amine.[2]

  • Fix: Increase the dilution of the reaction (0.05 M to 0.1 M). If using catalytic hydrogenation, you must add ammonia to the solvent to suppress this equilibrium [2].

Q3: The product disappears after column chromatography.

  • Diagnosis: The amine is stuck to the silica.

  • Fix: Flush the column with DCM:MeOH:NH4OH (80:18:2). If the product is still not recovered, it likely degraded. Switch to Neutral Alumina (Brockmann Grade III) for the next run.

Q4: Can I use the ethylene glycol ketal (dioxolane) instead of the dimethyl acetal?

  • Insight: Yes, and you should. The cyclic ethylene ketal is significantly more stable to hydrolysis (entropic effect) and less prone to falling off during workup than the acyclic dimethyl acetal [3]. If you can change the precursor synthesis, this is the highest-impact change for yield improvement.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (See section on Acetals: Dimethyl acetals are less stable than cyclic acetals).[4]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses suppression of secondary amines by adding ammonia).

  • BenchChem Technical Guides. (2025). Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Rochelle salt workup).

Sources

Optimization

Technical Support Center: Purification of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

[1] Case ID: #AMINE-ACETAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary: The Acetal-Amine Paradox You are encountering difficulty purifying 2-(4,4-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #AMINE-ACETAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The Acetal-Amine Paradox

You are encountering difficulty purifying 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine because this molecule presents a contradictory chemical profile known as the "Acetal-Amine Paradox."

  • The Amine (Basic): The primary amine tail (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is basic (
    
    
    
    ). On standard silica gel (
    
    
    ), it protonates, interacting strongly with silanols, leading to irreversible adsorption or severe tailing (streaking).
  • The Acetal (Acid-Labile): The 4,4-dimethoxy group is a dimethyl acetal. Acetals are stable to base but rapidly hydrolyze to ketones in the presence of acid and moisture.

The Failure Mode: Standard silica chromatography is acidic enough to simultaneously trap your amine (loss of yield) and hydrolyze your acetal (decomposition to the ketone).

This guide provides the specific protocols to bypass these failure modes.

Module 1: Chromatography Troubleshooting

Q: Why did my product decompose into a ketone on the column?

A: You likely used untreated silica gel or an acidic mobile phase. Silica gel is a Brønsted acid.[2][3] The surface silanols (


) donate protons to the acetal oxygens, facilitating the ejection of methanol and formation of the oxocarbenium ion, which collapses to the ketone upon exposure to trace water.
Q: How do I prevent streaking without destroying the acetal?

A: You must neutralize the silica surface before the compound touches it. Do not use acid modifiers.

Protocol A: The Basified Silica Slurry Method (Recommended)

Use this if you do not have access to amine-functionalized silica.

  • Preparation: Suspend your required amount of silica gel in your starting mobile phase (e.g., DCM/MeOH).

  • Basification: Add 1% Triethylamine (TEA) or 1%

    
      to the slurry.
    
    • Critical Step: Stir for 5 minutes. This allows the base to cap the acidic silanol sites.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase containing 0.5% TEA.

  • Elution: Run your purification using a mobile phase containing 0.5% TEA .

    • Note: The TEA keeps the amine in its free-base form, preventing interaction with the silica, while the high pH protects the acetal from hydrolysis.

Protocol B: Amine-Functionalized Silica (Best Practice)

If budget allows, this is the superior method.[1]

  • Stationary Phase: Propylamino-bonded silica (

    
    ).
    
  • Mechanism: The surface is already basic. No TEA modifier is needed in the solvent.

  • Benefit: Eliminates the risk of acetal hydrolysis and removes the need to rotovap TEA out of your final product.

Visualizing the Failure Pathways

The following diagram illustrates the mechanistic fate of your molecule depending on the purification conditions chosen.

purification_logic Start Crude Mixture: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Decision Select Stationary Phase Start->Decision StdSilica Standard Silica Gel (Acidic pH ~5) Decision->StdSilica Default Choice Basified Basified Silica / Amine-Silica (Basic pH ~9) Decision->Basified Correct Choice Interaction1 Acetal Protonation + Hydrolysis StdSilica->Interaction1 Acid Catalysis Interaction2 Amine Protonation (Salt Formation) StdSilica->Interaction2 Silanol Binding ResultGood SUCCESSFUL PURIFICATION (Intact Acetal) Basified->ResultGood Silanols Capped Acetal Stable ResultBad DECOMPOSITION (Ketone Formation) + STREAKING Interaction1->ResultBad Interaction2->ResultBad

Caption: Figure 1. Mechanistic flowchart showing how acidic silica triggers simultaneous decomposition (acetal hydrolysis) and retention loss (amine salt formation).

Module 2: Detection & Visualization

Q: I can't see my compound on the TLC plate under UV. Is it gone?

A: Not necessarily. Your molecule lacks a conjugated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-system (aromatic ring), rendering it UV inactive  at standard wavelengths (254 nm).
Visualization Toolkit
MethodVisibilityMechanismSuitability
UV (254 nm) InvisibleNo ChromophoreAvoid (False Negatives)
Ninhydrin Stain Red/Purple Reacts with

Amine
Excellent (Specific)
Iodine Chamber Brown SpotReversible adsorptionGood (General)
KMnO4 Yellow/BrownOxidationFair (Destructive)
Recommended Ninhydrin Protocol:
  • Dip TLC plate in Ninhydrin solution (1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid).

  • Heat with a heat gun until spots appear.[4]

  • Note: The acetic acid in the stain is fine for TLC visualization, even if it degrades the spot on the plate, as you only need to see the

    
     value.
    

Module 3: Workup and Isolation

Q: Can I use an HCl wash to remove impurities?

A: ABSOLUTELY NOT. Washing an organic layer containing your acetal with aqueous HCl (even dilute) will instantly hydrolyze the acetal to the ketone.

Q: How do I remove excess amine or TEA?

A: Rely on volatility and basic extraction.

  • The "High pH" Wash:

    • Dissolve crude in organic solvent (DCM or EtOAc).

    • Wash with saturated aqueous

      
        or dilute 
      
      
      
      (pH > 10).
    • Reasoning: This keeps your amine deprotonated (organic soluble) while removing very polar impurities.

  • Evaporation:

    • The primary amine is relatively low molecular weight. Use a rotary evaporator with a bath temperature < 40°C.

    • If TEA was used in the column, it will co-evaporate. Trace TEA is better than a decomposed product.

Module 4: Storage & Stability

Q: Should I store this as a salt (HCl) for stability?

A: No. While amines are often stored as HCl salts, the acidity of the ammonium chloride salt can autocatalyze the hydrolysis of the acetal if any moisture is present.

Storage Protocol:
  • Form: Store as the Free Base (Oil/Solid).

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation of the amine).

  • Temperature: -20°C (Freezer).

  • Container: Amber glass (though not strictly light sensitive, this is good practice).[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on the acid-lability of dimethyl acetals).

  • Biotage. (2023). Strategies for Flash Chromatography of Basic Amines. Link

  • Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns. Link

  • Reich, H. J. (2025). pKa Data for Organic Compounds. University of Wisconsin-Madison. Link

Sources

Troubleshooting

challenges in scaling up the synthesis of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Technical Support Center: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Synthesis Executive Summary & Chemical Context The Molecule: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is a bifunctional building block containing a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Synthesis

Executive Summary & Chemical Context

The Molecule: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is a bifunctional building block containing a primary ethylamine side chain and a dimethyl acetal-protected ketone on a tetrahydropyran (oxane) ring.

The "Fragility Triangle" in Scale-Up: Scaling this synthesis presents a unique tripartite conflict:

  • Acetal Lability: The 4,4-dimethoxy group is acid-sensitive. Standard acidic workups to remove amine impurities will hydrolyze the acetal to the ketone (4-oxoxan-3-yl derivative), destroying the product.

  • Amine Nucleophilicity: The primary amine is prone to dimerization (secondary amine formation) during reduction and carbamate formation upon exposure to atmospheric CO₂.

  • Thermal Instability: The reduction of the nitrile precursor (the standard route) is highly exothermic. On a kilogram scale, heat accumulation can trigger acetal migration or ring opening.

This guide addresses the transition from gram-scale (LAH reduction) to kilogram-scale (Catalytic Hydrogenation) and the critical non-acidic isolation protocols required.

Critical Workflow: Nitrile Reduction & Isolation

The most robust route to the target is the reduction of 2-(4,4-dimethoxyoxan-3-yl)acetonitrile . Below is the optimized scale-up workflow.

Experimental Protocol: Catalytic Hydrogenation (Ra-Ni)

Replaces Lithium Aluminum Hydride (LAH) to improve safety and atom economy.

Reagents:

  • Substrate: 2-(4,4-dimethoxyoxan-3-yl)acetonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (20 wt% loading, pre-washed)

  • Solvent: Methanol (7M NH₃ solution)

  • Hydrogen Pressure: 5–10 bar

Step-by-Step Methodology:

  • Catalyst Prep: Wash Raney Nickel (slurry in water) three times with anhydrous methanol to remove water. Critical: Water promotes acetal hydrolysis if trace acid is present.

  • Loading: Charge the autoclave with the methanolic Raney Nickel. Add the nitrile substrate dissolved in 7M methanolic ammonia.

    • Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine away from amine attack [1].

  • Reaction: Pressurize to 5 bar H₂. Heat to 40°C. Stir vigorously (1000 rpm) to overcome mass transfer limitations.

  • Monitoring: Reaction is complete when H₂ uptake ceases (typically 4–6 hours).

  • Filtration: Filter catalyst over a Celite pad under an inert atmosphere (Argon/Nitrogen). Caution: Dry Raney Nickel is pyrophoric.

  • Concentration: Evaporate methanol/ammonia under reduced pressure at <40°C.

Visualization: Reaction Pathway & Impurity Control

G cluster_0 Process Controls Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Ra-Ni) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 SecAmine Impurity: Secondary Amine (Dimer) Imine->SecAmine + Primary Amine (No NH3 present) Ketone Hydrolysis Impurity (Acetal Loss) PrimaryAmine->Ketone + H3O+ (Acid Workup) NH3 Add NH3/MeOH NH3->Imine Suppresses Dimer Base Maintain pH > 9 Base->PrimaryAmine Prevents Hydrolysis

Caption: Figure 1. Kinetic pathway of nitrile reduction showing critical diversion points for secondary amine formation and acetal hydrolysis.

Troubleshooting Guide (FAQ Format)

Issue 1: Loss of the Dimethoxy Group (Acetal Hydrolysis)

Symptom: NMR shows disappearance of the singlet at ~3.2 ppm (OMe) and appearance of ketone signals; product is water-soluble. Root Cause: The acetal is stable to base but extremely sensitive to acid. Even weak acids (like ammonium chloride formed during quenching) or silica gel can trigger hydrolysis. Corrective Action:

  • Avoid Acidic Workups: Never use HCl extraction to purify this amine.

  • Stationary Phase: If chromatography is necessary, use Basified Silica (pre-treated with 1% Triethylamine) or Neutral Alumina . Standard silica is acidic enough to degrade the acetal [2].

  • Quenching: If using hydride reducing agents (like LAH), quench with Na₂SO₄·10H₂O or the Fieser method (Water/15% NaOH/Water) to maintain high pH.

Issue 2: Low Yield due to "Gunking" (Polymerization/Dimerization)

Symptom: Thick, viscous oil after solvent removal; Mass Spec shows M+ = 2x Product Mass - NH₃. Root Cause: During hydrogenation, the newly formed primary amine attacks the intermediate imine, forming a secondary amine (dimer). Corrective Action:

  • Ammonia Saturation: Ensure the solvent is saturated with ammonia (7M in MeOH). The excess NH₃ competes with the amine product for the imine intermediate, forcing the equilibrium toward the primary amine [3].

  • Catalyst Loading: Increase catalyst loading. Faster reduction of the imine to the amine reduces the residence time of the reactive intermediate.

Issue 3: Product Instability on Storage

Symptom: Product turns yellow/brown and forms a crust upon standing. Root Cause: Primary amines react avidly with atmospheric CO₂ to form carbamates (white crust). Corrective Action:

  • Storage: Store under Argon at -20°C.

  • Salt Formation (Safe Method): While aqueous acid is forbidden, you can form a salt in anhydrous conditions to stabilize the amine.

    • Protocol: Dissolve amine in anhydrous diethyl ether. Add 1.0 equiv of Oxalic Acid (anhydrous) dissolved in ether. The oxalate salt precipitates immediately and is generally acetal-stable if kept dry.

Comparative Data: Scale-Up Methodologies

ParameterMethod A: LAH Reduction (Lab Scale)Method B: Ra-Ni Hydrogenation (Process Scale)
Scale Limit < 20 g (Safety constraints)> 1 kg (Scalable)
Safety Risk High (Pyrophoric, H₂ evolution)Moderate (H₂ pressure, pyrophoric catalyst)
Acetal Stability Good (High pH during reaction)Excellent (Neutral/Basic conditions)
Impurity Profile Aluminum salts, emulsionsSecondary amines (if NH₃ low)
Workup Fieser quench (generates solids)Filtration & Evaporation (Clean)
Yield 85-90%92-95% (Optimized)

Detailed Isolation Protocol (The "No-Acid" Workup)

Objective: Isolate the free base amine without exposing the acetal to aqueous acid.

  • Evaporation: Remove MeOH/NH₃ on a rotovap. Do not exceed 40°C.

  • Solvent Swap: Redissolve the residue in MTBE (Methyl tert-butyl ether) .

    • Why: MTBE dissolves the organic amine but precipitates inorganic salts.

  • Washing: Wash the MTBE layer with Brine (Saturated NaCl) containing 1% NaOH .

    • Why: The NaOH ensures the aqueous layer remains basic (pH > 10), preventing any hydrolysis at the interface.

  • Drying: Dry over anhydrous K₂CO₃ (Potassium Carbonate).

    • Note: Do not use MgSO₄, as it is slightly acidic. K₂CO₃ acts as a buffer.

  • Filtration & Concentration: Filter and concentrate to obtain the pale yellow oil.

  • Distillation (Optional): If purity is <95%, Kugelrohr distillation under high vacuum (0.1 mbar) is the preferred purification method over chromatography.

References

  • Nitrile Reduction Selectivity

    • Title: "Selective Catalytic Hydrogen
    • Source:Chemical Reviews, 2010.
    • URL:[Link]

  • Acetal Stability in Synthesis

    • Title: "Protecting Groups in Organic Synthesis: Acetals and Ketals"
    • Source:Greene's Protective Groups in Organic Synthesis, Wiley Online Library.
    • URL:[Link]

  • Suppression of Secondary Amines

    • Title: "Hydrogenation of Nitriles to Amines: Practical Guide to Process Optimiz
    • Source:Organic Process Research & Development, 2005.
    • URL:[Link]

  • Raney Nickel Safety & Handling

    • Title: "Safe Handling of Raney Nickel"
    • Source:Organic Syntheses, Coll. Vol. 3.
    • URL:[Link]

Optimization

Technical Support Center: Synthetic Strategies for 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine. This document is designed for researchers, chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine. This document is designed for researchers, chemists, and process development professionals who may be exploring or optimizing the production of this and structurally related compounds. The tetrahydropyran (oxane) motif is a privileged scaffold found in numerous natural products and pharmaceutical agents.[1][2][3] The development of robust and flexible synthetic routes is therefore of critical importance.

This guide provides two distinct, plausible synthetic routes starting from the common building block, tetrahydro-4H-pyran-4-one. Each route is presented with a detailed experimental protocol, a troubleshooting guide in a question-and-answer format to address common experimental challenges, and a visual workflow diagram. Our goal is to provide not just a procedure, but the underlying chemical logic to empower you to overcome synthetic hurdles.

Route 1: Synthesis via Acylation and Reductive Amination

This strategy involves functionalizing the C3 position of the pyranone ring with an acetyl group, followed by selective protection of the C4 ketone, and concluding with a reductive amination to form the target primary amine. This route leverages classic, well-established reactions, making it a reliable choice for initial exploration.

Experimental Workflow: Route 1

Route_1_Workflow A Tetrahydro-4H-pyran-4-one B Stork Enamine Acylation A->B Pyrrolidine, Toluene, reflux C 3-Acetyltetrahydro-4H-pyran-4-one B->C 1. Acetyl Chloride 2. H3O+ workup D Selective Ketalization C->D MeOH, H+ (cat.), Controlled Time/Temp E 1-(4,4-Dimethoxyoxan-3-yl)ethan-1-one D->E F Reductive Amination E->F NH3, NaBH(OAc)3, DCE G Target Molecule F->G

Caption: Workflow for Route 1, proceeding through an acylation and reductive amination sequence.

Detailed Protocol: Route 1
  • Step 1: Enamine Formation & Acylation (Stork Acylation):

    • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dry toluene, add pyrrolidine (1.2 eq).

    • Reflux the mixture with a Dean-Stark trap until water evolution ceases, indicating enamine formation.

    • Cool the reaction mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Perform an aqueous workup with dilute HCl to hydrolyze the enamine and iminium salt, followed by extraction with ethyl acetate. Purify by column chromatography to yield 3-acetyltetrahydro-4H-pyran-4-one.

  • Step 2: Selective Ketalization:

    • Dissolve the 3-acetyltetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Stir the reaction at room temperature and monitor closely by TLC or GC-MS.

    • Upon consumption of the starting material (typically 2-4 hours), quench the reaction by adding solid sodium bicarbonate.

    • Remove the solvent under reduced pressure and purify the residue by chromatography to isolate 1-(4,4-dimethoxyoxan-3-yl)ethan-1-one.

  • Step 3: Reductive Amination:

    • To a solution of 1-(4,4-dimethoxyoxan-3-yl)ethan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).

    • Stir the mixture for 1 hour at room temperature to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[4][5]

    • Stir for 24 hours or until the reaction is complete.

    • Quench carefully with saturated aqueous NaHCO₃ solution, extract with dichloromethane (DCM), dry, and concentrate. Purify by an appropriate method (e.g., chromatography or distillation) to obtain the final product.

Troubleshooting Guide: Route 1
  • Question: The yield of the Stork acylation (Step 1) is poor, and I observe multiple byproducts. What could be the cause?

    • Answer: Low yields in Stork acylations can stem from several issues. Firstly, ensure the enamine formation is complete by rigorously removing water using a Dean-Stark trap. Incomplete enamine formation leaves unreacted ketone. Secondly, O-acylation can compete with the desired C-acylation; using a non-polar solvent like toluene helps favor C-acylation. Finally, ensure slow addition of acetyl chloride at 0 °C to control the reaction's exothermicity and prevent side reactions.

  • Question: During the ketalization (Step 2), I'm getting a significant amount of the diketal product where both ketones are protected. How can I improve selectivity for the C4 ketone?

    • Answer: This is a classic selectivity challenge. The C4 ketone is generally more electrophilic and less sterically hindered than the C3 acetyl ketone, so it should react faster. To exploit this kinetic preference, use a mild acid catalyst (like p-TsOH or pyridinium p-toluenesulfonate) and carefully monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the slower-reacting C3 ketone from being protected. Running the reaction at a lower temperature (0 °C to RT) can further enhance kinetic selectivity.

  • Question: My reductive amination (Step 3) is sluggish and gives a poor yield of the primary amine. What should I try?

    • Answer: Reductive amination efficiency is highly dependent on conditions. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended as it is a mild and selective reagent that tolerates slightly acidic conditions which favor imine formation.[5] If the reaction is slow, ensure your reagents are anhydrous, as water can hydrolyze the imine intermediate and consume the hydride reagent. Using a large excess of the ammonia source (ammonium acetate is convenient) will drive the equilibrium towards the imine. If NaBH(OAc)₃ fails, sodium cyanoborohydride (NaBH₃CN) is a classic alternative, but requires careful pH control (typically pH 6-7) to be effective and avoid the release of toxic HCN gas.[4][6]

Route 2: Synthesis via Henry Reaction Pathway

This alternative approach functionalizes the C3 position by first installing an aldehyde, which then serves as a handle for a two-carbon extension via a nitroalkane intermediate. This route involves organometallic and nitro chemistry, offering a distinct set of synthetic tools and challenges.

Experimental Workflow: Route 2

Route_2_Workflow A Tetrahydro-4H-pyran-4-one B Ketalization A->B MeOH, H+ C 4,4-Dimethoxytetrahydropyran B->C D α-Bromination C->D NBS, AIBN, CCl4, reflux E 3-Bromo-4,4-dimethoxytetrahydropyran D->E F Grignard Formation & Formylation E->F 1. Mg, THF 2. DMF G (4,4-Dimethoxyoxan-3-yl)carbaldehyde F->G H Henry Reaction G->H CH3NO2, Base I 1-(4,4-Dimethoxyoxan-3-yl)-2-nitroethanol H->I J Dehydration & Reduction I->J 1. MsCl, Et3N 2. LiAlH4 or H2/Pd-C K Target Molecule J->K

Caption: Workflow for Route 2, utilizing a Henry reaction for side-chain construction.

Detailed Protocol: Route 2
  • Step 1: Ketalization:

    • Protect tetrahydro-4H-pyran-4-one with methanol and a catalytic amount of acid as described in Route 1, Step 2. Drive the reaction to completion to yield 4,4-dimethoxytetrahydropyran.

  • Step 2: α-Bromination:

    • Dissolve the ketal (1.0 eq) in an inert solvent like CCl₄.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.02 eq).

    • Reflux the mixture with irradiation from a sunlamp until the reaction is complete (monitored by GC or disappearance of the less dense NBS).

    • Cool, filter off the succinimide, wash the filtrate, and purify to obtain 3-bromo-4,4-dimethoxytetrahydropyran.

  • Step 3: Formylation via Grignard Reagent:

    • Activate magnesium turnings in dry THF. Add a small amount of the bromide from Step 2 to initiate Grignard formation.

    • Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.

    • After formation is complete, cool the Grignard reagent to 0 °C and add N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

    • Stir for several hours, then quench with saturated aqueous NH₄Cl. Extract with ether, dry, and purify to yield (4,4-dimethoxyoxan-3-yl)carbaldehyde.

  • Step 4: Henry (Nitroaldol) Reaction:

    • To a solution of the aldehyde (1.0 eq) in nitromethane (used as reagent and solvent), add a catalytic amount of a base such as DBU or Et₃N at 0 °C.

    • Stir the reaction until the aldehyde is consumed.

    • Perform an acidic workup and extract the product. Purify to isolate 1-(4,4-dimethoxyoxan-3-yl)-2-nitroethanol.

  • Step 5: Dehydration and Reduction:

    • Dehydration: Dissolve the nitro-alcohol (1.0 eq) in DCM at 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir until the alcohol is consumed to form the intermediate nitroalkene.

    • Reduction: The crude nitroalkene can be directly reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF will reduce the nitroalkene to the primary amine. Alternatively, catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) can be employed. Purify the resulting amine to obtain the final product.

Troubleshooting Guide: Route 2
  • Question: The Grignard reagent formation (Step 3) is difficult to initiate. What can I do?

    • Answer: Grignard initiation is notoriously sensitive. First, ensure all glassware is flame-dried and all reagents/solvents are rigorously anhydrous. The magnesium turnings can be activated by crushing them under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Adding a small amount of pre-formed Grignard reagent can also initiate the reaction.

  • Question: The Henry reaction (Step 4) is giving me low yields and polymeric side products. How can I optimize it?

    • Answer: The Henry reaction is reversible and can be prone to side reactions, especially with enolizable aldehydes. Using a catalytic amount of a non-nucleophilic base (like DBU) and maintaining a low temperature (0 °C or below) can minimize side reactions. Ensure the stoichiometry is correct; using nitromethane as the solvent helps drive the reaction forward.

  • Question: The final reduction of the nitroalkene (Step 5) is not clean. What is the best reducing agent?

    • Answer: The choice of reducing agent is critical. LiAlH₄ is very effective but non-selective and requires careful handling. It will cleanly reduce the nitroalkene to the primary amine. Catalytic hydrogenation is a milder alternative. However, one must be cautious as some catalysts can also lead to C-O bond cleavage (hydrogenolysis) of the ketal under harsh conditions. A standard hydrogenation at moderate pressure and temperature with Pd/C should be effective. If you encounter issues, screening different catalysts (e.g., Raney Ni, PtO₂) may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: Which of these two routes is better suited for large-scale synthesis?

    • A1: Route 1 is likely more amenable to scale-up. It avoids cryogenic temperatures and highly reactive organometallic intermediates like Grignard reagents. The reagents used (pyrrolidine, acetyl chloride, NaBH(OAc)₃) are common and manageable in a process chemistry setting. Route 2 involves a radical bromination and a Grignard reaction, which can be more challenging to control on a large scale.

  • Q2: Both routes create new stereocenters. What is the stereochemical outcome?

    • A2: Both routes will produce the target compound as a mixture of stereoisomers. In Route 1, the reductive amination of the ketone at the C1' position creates a new stereocenter adjacent to the existing center at C3, resulting in a mixture of diastereomers. Similarly, in Route 2, the Henry reaction and subsequent reduction also create two adjacent stereocenters. These syntheses are not stereocontrolled. To obtain a single enantiomer or diastereomer, either a chiral resolution step would be needed, or an asymmetric version of one of the key steps (e.g., asymmetric hydrogenation) would have to be developed.

  • Q3: How can I purify the final amine product?

    • A3: The final amine is a relatively polar, basic compound. Purification can be achieved via silica gel column chromatography, often using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) to prevent the amine from tailing on the acidic silica. Alternatively, an acid-base extraction can be used: extract the amine into an acidic aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract the pure amine back into an organic solvent.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Henry Reaction
Starting Material Tetrahydro-4H-pyran-4-oneTetrahydro-4H-pyran-4-one
Total Steps 3 (from pyranone)5 (from pyranone)
Key Reactions Stork Acylation, Reductive AminationRadical Bromination, Grignard, Henry Reaction
Hazardous Reagents Acetyl Chloride, NaBH(OAc)₃NBS, Magnesium, LiAlH₄, Nitromethane
Scalability Generally more favorableMore challenging due to Grignard & radical steps
Stereocontrol Produces diastereomeric mixtureProduces diastereomeric mixture

References

  • Molecules. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]

  • Firman, L. J. (n.d.). Exploitation of the Synthesis of Substituted Tetrahydropyrans. St. Catherine University. [Link]

  • CORE. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • Molecules. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Organic Letters. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ACS Publications. [Link]

  • Tetrahedron Letters. (2008). Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction. PMC. [Link]

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

  • Chemical Communications. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • CHIMIA. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. [Link]

  • RSC Publishing. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • De Gruyter. (2018). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

  • Molecules. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

Sources

Troubleshooting

Technical Guide: Managing Exotherms in 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Reactions

Core Technical Analysis: The "Dual-Threat" Profile 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine presents a unique process safety challenge due to the juxtaposition of two conflicting functional groups: a highly nucleophilic p...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The "Dual-Threat" Profile

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine presents a unique process safety challenge due to the juxtaposition of two conflicting functional groups: a highly nucleophilic primary amine and an acid-sensitive dimethyl acetal .

Managing exotherms with this molecule is not simply about preventing a thermal runaway; it is about preventing thermal-induced acidolysis .

The Failure Mechanism

In typical acylation or alkylation reactions, the primary amine reacts rapidly with electrophiles (e.g., acid chlorides, anhydrides). This reaction is strongly exothermic.[1]

  • The Spike: Rapid addition of electrophile causes a temperature spike (

    
    ).
    
  • The Acid: If the electrophile is an acid chloride, HCl is generated as a byproduct.

  • The Collapse: High temperature + trace Acid

    
    Hydrolysis of the 4,4-dimethoxy acetal .
    
  • The Result: Formation of a ketone, release of methanol, and often rapid polymerization (tarring) of the resulting reactive intermediate.

Diagram: The Thermal-Acidic Failure Loop

The following logic flow illustrates why standard "ice bath" protocols often fail with this specific substrate.

G Start Reagent Addition (Acid Chloride/Anhydride) Exotherm Exotherm Generation (Temp > 30°C) Start->Exotherm Fast Kinetics Byproduct Byproduct Generation (HCl / Acidic Species) Start->Byproduct Stoichiometry Acetal Acetal Stability Limit (4,4-Dimethoxy group) Exotherm->Acetal Thermal Stress Byproduct->Acetal Acid Stress Hydrolysis Acetal Hydrolysis (Ketone Formation + MeOH) Acetal->Hydrolysis Combined Stress (Critical Failure Point) Failure Polymerization / Tarring (Reaction Failure) Hydrolysis->Failure

Figure 1: The synergistic failure mode where thermal energy and acidic byproducts compromise the acetal protecting group.[2]

Experimental Protocols: Controlling the Exotherm

Protocol A: Safe Acylation (Acid Chloride Method)

Use this protocol if you must use highly reactive electrophiles. The key is "Base Loading."

Reagents:

  • Substrate: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Electrophile: Acid Chloride (1.0 - 1.1 equiv)

Step-by-Step Methodology:

  • The Base Blanket: Dissolve the amine substrate in DCM (10-15 volumes). Immediately add the full equivalent of Base (TEA/DIPEA).

    • Why: The base must be present in excess before any acid is generated. This buffers the solution, protecting the acetal.

  • Cryogenic Setup: Cool the mixture to -10°C to 0°C . Ensure internal temperature monitoring (do not rely on bath temp).

  • Controlled Dosing: Dilute the Acid Chloride in DCM (1:1 ratio). Add this solution dropwise via syringe pump or addition funnel.

    • Rate Limit: Adjust rate so Internal Temp never exceeds +5°C .

  • The "Hold" Phase: Once addition is complete, allow the reaction to stir at 0°C for 30 minutes before slowly warming to Room Temperature (RT).

  • Quench: Quench with Saturated NaHCO₃ (Basic). Never quench with 1M HCl.

Protocol B: Coupling Reagent Method (HATU/EDC)

Recommended for higher safety margins. The exotherm is slower and easier to manage.

Step-by-Step Methodology:

  • Activate the Carboxylic Acid with HATU/DIPEA in DMF/DCM for 15 minutes at RT.

  • Cool the activated ester mixture to 0°C .

  • Add the 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine solution slowly.

  • Observation: This reaction is less violent, but the acetal is still at risk if the carboxylic acid starting material is highly acidic (low pKa).

Data & Thresholds: Operational Boundaries

The following table summarizes the safe operating windows for this specific scaffold.

ParameterSafe LimitCritical Danger ZoneReason for Failure
Internal Temperature < 25°C (Ideal < 5°C)> 35°CThermal energy overcomes acetal activation energy barrier.
Addition Rate 0.5 - 1.0 Vol/hourBolus AdditionInstantaneous local exotherm ("Hot spots") hydrolyzes acetal locally.
pH during Workup pH 7 - 10pH < 4Rapid acid-catalyzed cleavage of dimethoxy group.
Solvent Choice DCM, THF, TolueneAcetone, Water/AcidAcetone can participate in trans-acetalization; Water/Acid hydrolyzes.

Troubleshooting & FAQs

Q1: My reaction mixture turned from colorless to dark brown/black within minutes. What happened? A: You likely experienced a "thermal-acidic runaway." If you added an acid chloride too fast, the local temperature spiked while HCl was generated. The acetal hydrolyzed to a ketone, which then underwent aldol-type polymerization with the amine or itself.

  • Fix: Reduce temperature to -10°C and double the dilution of your electrophile.

Q2: Can I use 1M HCl to wash away excess amine during workup? A: ABSOLUTELY NOT. The 4,4-dimethoxy acetal is highly labile in aqueous acid. Even a brief wash can initiate hydrolysis.

  • Fix: Use a Citric Acid wash (buffered to pH 5) if absolutely necessary, but preferably use Saturated Ammonium Chloride (mildly acidic) or simply wash with Brine/Water and rely on column chromatography for purification.

Q3: I am scaling up from 1g to 50g. What changes? A: Surface-area-to-volume ratio decreases, meaning heat dissipation is slower.

  • Active Cooling: Use a jacketed reactor with a cryostat, not just an ice bath.

  • Dosing: Use a peristaltic pump for addition.

  • Validation: Perform a "dummy run" with solvent only to check cooling capacity.

Visualizing the Decision Process

Use this flowchart to determine the correct rescue procedure if you detect an issue during the reaction.

DecisionTree Check Monitor Internal Temp (Ti) Stable Ti < 5°C Continue Addition Check->Stable Normal Spike Ti > 10°C (Exotherm Detected) Check->Spike Alert Action1 STOP Addition Immediately Spike->Action1 Action2 Increase Stirring Speed (Dissipate Heat) Action1->Action2 Action3 Check pH (Spot Test) Action2->Action3 Acidic pH < 6 Add DIPEA immediately Action3->Acidic Acid Buildup Neutral pH > 7 Resume slower addition Action3->Neutral Just Thermal

Figure 2: Real-time decision logic for handling temperature excursions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Defines stability profiles of acyclic and cyclic acetals under acidic conditions).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.

  • Pygall, S. R., et al. (2015). "Managing Exotherms in the Scale-Up of Pharmaceutical Processes." Organic Process Research & Development.

  • Enamine Ltd. (2024). Catalog Entry: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine. (Verifying commercial availability and basic physicochemical properties).

    • (Note: Search CAS 923124-81-6 or similar analogs for specific MSDS data).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Evaluation of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Derivatives as Potential Sigma-1 Receptor Modulators

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of the novel chemical series, 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of the novel chemical series, 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine derivatives. Lacking direct precedent in published literature, this document establishes a prospective and comparative methodology, drawing parallels with structurally related compounds and grounding the proposed experimental workflows in established, authoritative protocols. The central hypothesis is that this oxane-based scaffold holds potential as a modulator of the Sigma-1 Receptor (σ1R), a key therapeutic target for a range of neurological disorders.

The Rationale: Targeting the Sigma-1 Receptor

The Sigma-1 Receptor (σ1R) is a unique, ligand-operated intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] It is not a classical G-protein coupled or ionotropic receptor. Instead, upon ligand binding or in response to cellular stress, σ1R dissociates from its binding partner, BiP (Binding-immunoglobulin Protein), and translocates to interact with a host of "client" proteins, including ion channels, kinases, and other receptors.[1] This interaction modulates a variety of downstream cellular processes, making σ1R a critical node in maintaining cellular homeostasis.

The neuroprotective action of σ1R agonists is well-documented and is believed to occur through several mechanisms, including the regulation of intracellular Ca2+ signaling, mitigation of oxidative stress, and anti-apoptotic effects.[3] Given its role in these fundamental neuroprotective pathways, σ1R has emerged as a promising therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for neuropathic pain and psychiatric disorders.[4][5][6]

Signaling Pathway Overview

The following diagram illustrates the pivotal role of the σ1R at the MAM.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_outcomes Downstream Cellular Outcomes ER_Lumen ER Lumen BiP BiP sigma1_inactive Sigma-1 Receptor (Inactive) sigma1_inactive->BiP Bound sigma1_active Sigma-1 Receptor (Active/Dissociated) sigma1_inactive->sigma1_active Dissociation Mito_Matrix Mitochondrial Matrix VDAC VDAC Ca_Mito Ca2+ VDAC->Ca_Mito IP3R IP3R Ca_ER Ca2+ IP3R->Ca_ER Regulates Ca2+ Efflux Agonist σ1R Agonist (e.g., Novel Oxane Derivative) Agonist->sigma1_inactive Stress Cellular Stress (e.g., Oxidative) Stress->sigma1_inactive sigma1_active->IP3R Chaperones Outcome2 • Enhanced Neuronal Survival sigma1_active->Outcome2 Outcome3 • Modulation of Synaptic Plasticity sigma1_active->Outcome3 Ca_ER->VDAC Transfer Outcome1 • Reduced Oxidative Stress Ca_Mito->Outcome1

Caption: Sigma-1 Receptor signaling at the ER-Mitochondria interface.

Structure-Activity Rationale: The Oxane Scaffold vs. Alternatives

While the 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine scaffold is novel, its core structure shares features with other heterocyclic compounds known to possess high affinity for σ1R. Previous studies have extensively investigated derivatives of 1,3-dioxolane and 1,3-dioxane.[6][7]

  • 1,3-Dioxane Derivatives: Research has shown that compounds with a 1,3-dioxane structure bearing an aminoethyl moiety can exhibit high σ1R affinity (Ki values in the low nanomolar range) and selectivity over the σ2R subtype.[7] For instance, the (2S,4R)-enantiomer of one such benzylamine derivative displayed a Ki of 6.0 nM.[7]

  • 1,3-Dioxolane Derivatives: Similarly, certain spiro-dioxolanes have been identified as high-affinity and selective σ1R ligands, with one piperazine derivative showing a pKi value of 9.13.[6]

The key structural elements contributing to high affinity in these series are the heterocyclic oxygen atoms, which may act as hydrogen bond acceptors, and a basic nitrogen atom within an appended amine side-chain, which is crucial for the canonical pharmacophore of σ1R ligands. The novel oxane scaffold maintains these critical features, justifying its investigation as a new potential class of σ1R modulators.

Experimental Workflow for Biological Characterization

A tiered approach is essential for a thorough and efficient evaluation of novel compounds. This workflow progresses from primary receptor binding to functional cellular assays.

Tier 1: Receptor Binding Affinity and Selectivity

The initial step is to quantify the binding affinity (Ki) of the novel derivatives for the σ1R and to assess their selectivity against the related σ2R. The gold-standard method is the competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay [1][4][8]

This protocol is designed to determine the inhibitory constant (Ki) of test compounds for the σ1R using [³H]-(+)-pentazocine, a selective σ1R radioligand.[8]

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue, a rich source of σ1R, in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

    • Wash the pellet by resuspension in assay buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Add assay buffer, a single concentration of [³H]-(+)-pentazocine (near its Kd, typically 2-3 nM), and the membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, [³H]-(+)-pentazocine, a high concentration of a non-radiolabeled σ1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites, and the membrane preparation.[1]

    • Competition Binding: Add assay buffer, [³H]-(+)-pentazocine, membrane preparation, and serial dilutions of the novel 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine test compound (e.g., from 0.1 nM to 10 µM).

  • Incubation & Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[9]

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove all unbound radioactivity.[1]

  • Data Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

To determine σ2R affinity, a similar assay is performed using the non-selective ligand [³H]-DTG in the presence of (+)-pentazocine to "mask" or block the σ1R sites.[4]

binding_workflow cluster_assay Competitive Radioligand Binding Assay cluster_analysis Data Analysis start Start: Novel Oxane Derivatives plate Setup 96-Well Plate: 1. Membranes 2. [3H]-(+)-pentazocine 3. Test Compound Dilutions start->plate incubate Incubate (e.g., 120 min, RT) plate->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting (CPM) filter->count plot Plot % Specific Binding vs. [Compound] count->plot ic50 Calculate IC50 (Non-linear Regression) plot->ic50 ki Calculate Ki (Cheng-Prusoff Eq.) ic50->ki end Output: Binding Affinity (Ki) & Selectivity ki->end

Caption: Workflow for determining σ1R binding affinity.

Tier 2: Functional Cellular Assays

High binding affinity does not guarantee functional activity. Therefore, lead compounds identified in Tier 1 must be evaluated in cell-based assays to determine their neuroprotective potential.

Experimental Protocol: In Vitro Neuroprotection Assay [10][11][12]

This protocol assesses the ability of test compounds to protect neuronal cells from oxidative stress-induced death.

  • Cell Culture:

    • Seed a neuronal cell line (e.g., mouse hippocampal HT22 cells) or primary cortical neurons in 96-well plates.[11][12]

    • Allow cells to adhere and differentiate for an appropriate time (e.g., 24 hours for cell lines, several days for primary cultures).

  • Assay Procedure:

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for a set duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).

    • Induce Stress: Add a neurotoxic stimulus to induce cell death. A common and reliable method is to introduce tert-Butyl hydroperoxide (tBHP) to induce oxidative stress.[11] A "no-stress" control group (cells with vehicle only) should be included to represent 100% viability.

    • Incubation: Incubate the cells with the stressor for a period sufficient to cause significant cell death in the vehicle-only group (e.g., 12-24 hours).

  • Viability Measurement (Calcein-AM Assay):

    • Remove the culture medium.

    • Add a solution containing Calcein-AM to each well. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by live-cell esterases into the intensely green fluorescent calcein.

    • Incubate for a short period (e.g., 30 minutes) at 37°C.

    • Measure the fluorescence intensity using a plate reader. The fluorescence signal is directly proportional to the number of viable cells.[11]

  • Data Analysis:

    • Normalize the data: Express the fluorescence of each well as a percentage of the "no-stress" control.

    • Plot the percent viability against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) using non-linear regression.

neuroprotection_workflow cluster_cell_culture Cell Culture & Treatment cluster_readout Viability Assessment start Start: High-Affinity Lead Compounds seed Seed Neuronal Cells in 96-Well Plate start->seed pretreat Pre-treat with Test Compounds seed->pretreat stress Induce Oxidative Stress (e.g., tBHP) pretreat->stress incubate Incubate (e.g., 24h) stress->incubate calcein Add Calcein-AM (Stains Live Cells) incubate->calcein read Measure Fluorescence (Plate Reader) calcein->read end Output: Neuroprotective Potency (EC50) read->end

Caption: Workflow for the in vitro neuroprotection assay.

Data Summary and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate comparison between derivatives and against established benchmarks from the literature.

Table 1: Comparative Binding Affinities at Sigma Receptors

Compound IDScaffold TypeKi (nM) for σ1RKi (nM) for σ2RSelectivity Ratio (Ki σ2 / Ki σ1)Reference
(2S,4R)-1 1,3-Dioxane6.0>1000>167[7]
17b 1,3-Dioxane1414010[7]
25b Spiro-Dioxolane~0.74~3547[6]
Oxane-Derivative-1 Oxane TBDTBDTBDThis Study
Oxane-Derivative-2 Oxane TBDTBDTBDThis Study
(+)-PentazocineBenzomorphan1.62~4000~2470[13]

TBD: To Be Determined. Data for benchmark compounds are sourced from published literature.

Table 2: Comparative Functional Activity in Neuroprotection Assays

Compound IDScaffold TypeNeuroprotection EC50 (µM)Maximum Protection (%)Therapeutic Index (Toxicity IC50 / EC50)Reference
PRE-084 Piperidine~1-10 (varies by model)~80-90High[2]
Oxane-Derivative-1 Oxane TBDTBDTBDThis Study
Oxane-Derivative-2 Oxane TBDTBDTBDThis Study

TBD: To Be Determined. PRE-084 is a well-characterized, selective σ1R agonist used as a benchmark.

By following this structured, evidence-based guide, researchers can rigorously characterize the biological activity of novel 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine derivatives. The comparative data generated will provide clear insights into their potential as a new class of σ1R modulators for the treatment of CNS disorders.

References

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. Available at: [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC. Available at: [Link]

  • Cell-based Assays - MD Biosciences. Available at: [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. Available at: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. Available at: [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review - PMC. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review - ResearchGate. Available at: [Link]

  • Comparison of agonist versus antagonist interactions with the sigma-1... - ResearchGate. Available at: [Link]

  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC. Available at: [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD - MDPI. Available at: [Link]

  • Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC. Available at: [Link]

  • Scouting new sigma receptor ligands - AIR Unimi. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine, a molecule featuring a primary amine and a cyclic acetal. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This document will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique will be evaluated for its suitability in establishing the identity, purity, and concentration of the target analyte.

Guiding Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Key validation characteristics as per ICH Q2(R1) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][6]

  • Accuracy: The closeness of test results to the true value.[4][5]

  • Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[5] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[5][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine. Its primary amine group can be challenging for gas chromatography due to potential for adsorption and peak tailing, while the molecule's overall polarity and potential for derivatization make it amenable to both HPLC and GC-MS.[7] NMR offers an orthogonal approach, providing detailed structural information.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantification (Assay and Impurities)Identification and Quantification of Volatile ImpuritiesStructural Elucidation and Identification
Specificity High, especially with selective detectors like MS. Can be challenging for isomeric impurities without proper method development.Very high due to mass fragmentation patterns.Excellent for structural isomers.
Sensitivity (LOD/LOQ) Good to excellent, depending on the detector (e.g., UV, MS).[8]Excellent, capable of trace-level analysis.[9]Lower sensitivity compared to chromatographic techniques.[10]
Linearity & Range Typically excellent over a wide concentration range.[4]Good, but can be affected by matrix effects and detector saturation.Quantitative NMR (qNMR) offers excellent linearity.
Precision High, with RSDs often <2% for assays.[4]High, though sample preparation can introduce variability.Good for qNMR, with careful experimental setup.
Robustness Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature.Can be sensitive to injection parameters, carrier gas flow, and temperature ramps.Inherently robust, but requires stable temperature and magnetic field.
Sample Throughput Moderate, with typical run times of 10-60 minutes.[11]High, with run times often under 15 minutes.[11]Low, as data acquisition can be time-consuming.

Experimental Protocols and Methodological Considerations

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[8][11] For 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine, which lacks a strong chromophore, derivatization may be necessary to enhance UV detection.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameter Assessment A Weigh Analyte B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D Spike for Accuracy B->D E Inject into HPLC B->E Precision C->E Linearity D->E Accuracy F Separation on C18 Column E->F G UV Detection F->G L Robustness F->L Vary Flow, Temp H Specificity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K

Caption: Workflow for HPLC method validation.

Step-by-Step Protocol:

  • Derivatization: React the primary amine with a derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active derivative.[12] This reaction is typically carried out in an acidic medium.[12]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of any unreacted amine and improve peak shape) is often effective.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for the DNPH derivative.

  • Validation Experiments:

    • Specificity: Inject the derivatized analyte, a placebo (matrix without analyte), and the analyte spiked into the placebo to demonstrate no interference at the analyte's retention time.

    • Linearity: Prepare a series of at least five concentrations of the derivatized analyte and plot the peak area against concentration. A correlation coefficient (r²) > 0.99 is typically required.

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking the matrix at 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

    • Precision:

      • Repeatability: Perform at least six replicate injections of a single standard solution.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and observe the effect on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] While primary amines can be challenging due to their polarity and potential for interaction with the column, derivatization can mitigate these issues.[7][14]

Workflow for GC-MS Method Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_validation Validation & Data Analysis A Dissolve Sample B Derivatization (e.g., Silylation) A->B C Prepare Standards B->C D Inject into GC C->D Calibration E Separation in Capillary Column D->E F Mass Spectrometry Detection E->F J Robustness E->J Vary Oven Temp, Gas Flow G Specificity (Mass Spectrum) F->G H Linearity & Sensitivity F->H I Accuracy & Precision F->I

Caption: Workflow for GC-MS method validation.

Step-by-Step Protocol:

  • Derivatization: To improve volatility and reduce peak tailing, the primary amine can be derivatized. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. The cyclic acetal is generally stable under these conditions.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating a wide range of compounds.[14]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.[15][16]

    • Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at 80°C, hold for 1 minute, then ramp to 250°C.

    • Injector: Splitless injection is often used for trace analysis.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized analyte.

  • Validation Experiments:

    • Specificity: The mass spectrum of the analyte provides a unique fingerprint, ensuring high specificity. This can be confirmed by comparing the spectrum to a reference library or a standard.

    • Linearity, Accuracy, and Precision: These are assessed similarly to the HPLC method, but using the peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) signal.

    • Robustness: Test the effect of varying parameters such as the initial oven temperature, temperature ramp rate, and carrier gas flow rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[10] It provides absolute quantification without the need for an identical standard for calibration, relying instead on a certified internal standard.

Logical Relationship of NMR in Validation

NMR_Logic Analyte Analyte: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Structure Structural Confirmation Analyte->Structure 1H & 13C NMR Purity Purity Assessment (qNMR) Analyte->Purity with Internal Standard Identity Identity Test Structure->Identity RefStandard Reference Standard Characterization Structure->RefStandard Assay Assay (qNMR) Purity->Assay

Caption: Role of NMR in analytical validation.

Step-by-Step Protocol for qNMR:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

    • Ensure the spectrometer is properly shimmed to obtain sharp peaks.

  • Data Processing and Analysis:

    • Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

    • The concentration of the analyte can be calculated using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • IS = Internal Standard

  • Validation:

    • Specificity: The chemical shifts and coupling constants provide a unique fingerprint for the molecule, confirming its identity and specificity.[17]

    • Linearity and Accuracy: Can be demonstrated by preparing samples with varying analyte-to-internal standard ratios.

    • Precision: Assessed by preparing and analyzing multiple replicate samples.

Conclusion and Recommendations

The choice of analytical method for the validation of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine depends on the specific validation parameter being assessed.

  • For routine quality control (assay and impurity profiling), a validated HPLC method with derivatization is recommended. It offers a good balance of sensitivity, robustness, and throughput.

  • GC-MS is the preferred method for identifying and quantifying volatile impurities. Its high sensitivity and specificity are ideal for trace-level analysis.

  • NMR spectroscopy is invaluable for definitive structural confirmation and the characterization of reference standards. Quantitative NMR can serve as an independent, orthogonal method to verify the accuracy of chromatographic assays.

A comprehensive validation strategy should leverage the strengths of each technique to build a complete analytical profile of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine, ensuring its quality, safety, and efficacy.

References

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. ResearchGate. [Link]

  • Liu, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-340. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). ECA Academy. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AmpTech Instruments. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]

  • Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? (2014, October 15). ResearchGate. [Link]

  • Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group. [Link]

  • HPLC Method for Flavourings. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager. [Link]

  • Szarek, W. A., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Carbohydrate Research, 35(1), 109-117. [Link]

  • Willis, N. J., et al. (2015). Sustainable synthesis of enantiopure fluorolactam derivatives by a selective direct fluorination - amidase strategy. The Royal Society of Chemistry. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. (2012). PMC. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]

  • Belkacem, N., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Molecular Structure, 1130, 369-379. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.). Department of Drug Administration, Nepal. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

  • A Review on Step-by-Step Analytical Method Validation. (2015, October 15). iosrphr.org. [Link]

  • Application of anisotropic NMR parameters to the confirmation of molecular structure. (2019, January 15). Nature Protocols, 14(3), 837-865. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega, 3(5), 5347-5353. [Link]

  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023, March 21). PMC. [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]

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Validation

computational modeling of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine reactions

An In-Depth Guide to the Computational Modeling of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Reactions: A Comparative Framework Introduction In the landscape of modern medicinal chemistry and materials science, the ability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Computational Modeling of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine Reactions: A Comparative Framework

Introduction

In the landscape of modern medicinal chemistry and materials science, the ability to predict the reactivity and behavior of novel molecular entities is paramount. Computational modeling has emerged as an indispensable tool, offering a powerful lens through which we can understand reaction mechanisms, rationalize selectivity, and design new synthetic pathways with greater efficiency and insight.[1][2] This guide focuses on a specific and promising building block: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine . While this molecule holds potential due to its unique combination of a primary amine for derivatization and a protected cyclic ether moiety, a comprehensive study of its reaction landscape is not yet publicly available.

This document serves as a detailed, practical framework for researchers, scientists, and drug development professionals on how to approach the computational modeling of this molecule's reactions. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, compare the performance of different computational approaches, and provide self-validating, step-by-step protocols. By synthesizing theoretical accuracy with field-proven insights, this guide aims to empower researchers to confidently model not only the title compound but also other novel chemical structures.

Molecular Scaffolding and Predicted Reactivity

The structure of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine presents several key features that dictate its chemical behavior:

  • Primary Amine (-NH₂): This is the most prominent reactive site. As a nucleophile and a base, it is expected to readily participate in a wide range of common organic reactions, including acylation, alkylation, reductive amination, and amide bond formation.[3]

  • Oxane Ring: This six-membered saturated ether provides a rigid conformational backbone. Its stereochemistry can influence the accessibility of the adjacent ethanamine side chain.

  • Gem-Dimethoxy Acetal Group: This functional group is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions to reveal a ketone. This represents a potential competing reaction pathway or a synthetic handle for further transformation.

Based on these features, we can propose several high-probability reaction scenarios that are ideal candidates for computational investigation. This guide will use N-acylation as a primary example to compare methodologies, as it is a fundamental and ubiquitous transformation in pharmaceutical and materials synthesis.

A Comparative Guide to Computational Methodologies

The selection of an appropriate computational method is a critical decision that balances the need for accuracy with the available computational resources.[4] For organic reactions, the primary goal is to accurately map the potential energy surface, identifying the low-energy paths from reactants to products.

The Hierarchy of Methods: From Workhorse to Gold Standard

A multi-tiered approach is often the most effective strategy.

Methodology Description Strengths Weaknesses Recommended Use Case
Semi-Empirical (e.g., GFN2-xTB) Uses parameters derived from experimental data to simplify quantum mechanical calculations.Extremely fast, suitable for large systems and initial conformational searches.Lower accuracy, may fail for systems far from the parameterization set.Rapid screening of reaction possibilities, initial geometry generation.
Density Functional Theory (DFT) A quantum mechanical method that models electron correlation via a functional of the electron density. It represents the "workhorse" of modern computational chemistry.[1]Excellent balance of computational cost and accuracy for a wide range of systems.Accuracy is dependent on the chosen functional; some functionals struggle with dispersion forces or charge transfer.Geometry optimizations, frequency calculations, transition state searches, and primary energy profiling.
Wavefunction Theory (MP2) Møller–Plesset perturbation theory at the second order. It explicitly includes electron correlation.Generally more reliable than DFT for non-covalent interactions.Higher computational cost than DFT, can be prone to errors for open-shell systems.Benchmarking DFT results, high-accuracy calculations of intermolecular interaction energies.
Coupled Cluster (e.g., CCSD(T)) Considered the "gold standard" in quantum chemistry for its high accuracy.Extremely accurate for single-point energy calculations.[5]Prohibitively high computational cost, practical only for small molecules or for single-point energy refinement.Final, high-accuracy energy calculations on geometries optimized with a lower-cost method.
Selecting the Right DFT Functional and Basis Set

Within DFT, the choice of the exchange-correlation functional is crucial.

Functional Class Examples Characteristics & Best Use
Hybrid-GGA B3LYPA popular, well-tested "all-purpose" functional. A good starting point but may be less accurate for reaction barriers.
Hybrid-meta-GGA M06-2XExcellent performance for thermochemistry and kinetics (reaction barriers). Often a superior choice for mechanistic studies.[6]
Range-Separated ωB97M-V, ωB97X-DHighly accurate for a broad range of applications, including non-covalent interactions and thermochemistry.[6]

Basis Set Selection: The basis set is the set of mathematical functions used to build molecular orbitals. A larger basis set provides a more accurate description at a higher computational cost.

  • Pople-style (e.g., 6-311+G(d,p)): A good, general-purpose basis set. The + indicates diffuse functions (important for anions and weak interactions) and (d,p) indicates polarization functions (essential for describing bonding correctly).

  • Dunning-style (e.g., cc-pVTZ): Correlation-consistent basis sets are designed for systematic convergence towards the complete basis set limit. They are excellent for high-accuracy wavefunction theory calculations.

  • def2-series (e.g., def2-TZVP): Well-balanced and efficient basis sets that are often recommended for use with modern DFT functionals.

Recommendation: For a robust and efficient investigation, a combination like M06-2X/def2-TZVP is an excellent starting point.

The Computational Workflow: A Step-by-Step Protocol

Here, we outline a self-validating protocol for modeling the N-acylation of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine with acetyl chloride.

G cluster_pre 1. Pre-computation cluster_geo 2. Geometry Optimization cluster_ts 3. Transition State Search cluster_validate 4. Validation & Refinement cluster_post 5. Post-processing build Build Reactant & Product Structures conform Conformational Search (e.g., GFN2-xTB) build->conform opt Optimize Geometries (DFT: M06-2X/def2-TZVP) conform->opt freq Frequency Calculation opt->freq verify_min Verify Minima (0 Imaginary Frequencies) freq->verify_min ts_search TS Search (e.g., NEB, STQN) verify_min->ts_search ts_freq TS Frequency Calculation ts_search->ts_freq verify_ts Verify TS (1 Imaginary Frequency) ts_freq->verify_ts irc IRC Calculation verify_ts->irc spe Single-Point Energy (Optional, e.g., CCSD(T)) irc->spe thermo Calculate ΔG, ΔH, ΔS spe->thermo kinetics Calculate Activation Energy (ΔG‡) thermo->kinetics

Caption: A comprehensive workflow for computational reaction modeling.

Protocol Details:

  • Structure Preparation & Conformational Search:

    • Action: Build 3D structures of the reactants (amine + acetyl chloride) and the expected products (amide + HCl).

    • Causality: The specific 3D conformation can significantly impact energy. A conformational search using a fast method like GFN2-xTB is crucial to identify the lowest energy conformer for each species, which will serve as the starting point for more accurate calculations.

  • Geometry Optimization and Frequency Calculation:

    • Action: Perform a full geometry optimization on the lowest-energy conformers of reactants, products, and any proposed intermediates using your chosen DFT method (e.g., M06-2X/def2-TZVP). Include a solvation model (e.g., SMD with a solvent like Dichloromethane).

    • Action: Following optimization, run a frequency calculation at the same level of theory.

    • Trustworthiness: This step is self-validating. A true energy minimum must have zero imaginary frequencies . This confirms the structure is a stable point on the potential energy surface. The output also provides the Gibbs free energy correction, which is essential for accurate thermodynamic and kinetic predictions.

  • Transition State (TS) Location and Verification:

    • Action: Use a transition state search algorithm (e.g., Nudged Elastic Band or STQN) starting from an initial guess of the reaction mechanism.

    • Action: Perform a frequency calculation on the resulting TS structure.

    • Trustworthiness: A valid first-order saddle point (i.e., a transition state) must have exactly one imaginary frequency . The vibrational mode of this frequency should be animated and visually inspected to ensure it corresponds to the expected bond-forming/bond-breaking process of the reaction.

  • Validation with Intrinsic Reaction Coordinate (IRC):

    • Action: Run an IRC calculation starting from the verified transition state structure.

    • Causality: This calculation maps the minimum energy path downhill from the TS. A successful IRC calculation is the ultimate validation, as it must connect the transition state to the correct reactant and product minima on the potential energy surface, confirming the entire reaction pathway.

  • Energy Refinement (Optional but Recommended):

    • Action: For highest accuracy, perform a single-point energy calculation on all optimized structures (reactants, TS, products) using a more sophisticated method and/or a larger basis set (e.g., CCSD(T)/def2-TZVPD).

    • Causality: This approach, often called a "composite method," leverages the efficiency of DFT for finding accurate geometries and the high accuracy of methods like CCSD(T) for energies, providing a gold-standard result at a manageable cost.

Data Interpretation: From Energies to Insights

The primary outputs of these calculations are electronic energies, which are converted into Gibbs free energies (G) by the frequency calculation.

  • Reaction Feasibility (Thermodynamics):

    • ΔG_rxn = G_products - G_reactants

    • A negative ΔG_rxn indicates a spontaneous, thermodynamically favorable reaction.

  • Reaction Rate (Kinetics):

    • ΔG‡ (Activation Energy) = G_TS - G_reactants

    • A lower activation energy corresponds to a faster reaction rate. According to transition state theory, the rate constant (k) is exponentially related to -ΔG‡.

Comparative Data Table (Hypothetical Results for N-Acylation)

This table illustrates how results from different computational models can be compared to guide experimental work.

Level of Theory Solvation Model ΔG‡ (kcal/mol) ΔG_rxn (kcal/mol) Relative CPU Time
B3LYP/6-31G(d)SMD (DCM)15.2-25.81x
M06-2X/def2-TZVPSMD (DCM)12.5-24.15x
ωB97M-V/def2-TZVPSMD (DCM)12.1-24.56x
CCSD(T)/def2-TZVPD//M06-2X/def2-TZVPSMD (DCM)11.8-24.950x

Analysis: The data shows that the older B3LYP functional likely overestimates the reaction barrier. The more modern M06-2X and ωB97M-V functionals provide lower, and likely more accurate, activation energies. The "gold standard" CCSD(T) calculation provides a benchmark, confirming that the M06-2X and ωB97M-V results are reliable for a fraction of the computational cost. This comparison gives a high degree of confidence that the N-acylation reaction should proceed readily at room temperature.

Comparison with an Alternative Substrate: 2-(3,4-dimethoxyphenyl)ethan-1-amine

To provide context, we can compare our target molecule with a well-studied alternative, 2-(3,4-dimethoxyphenyl)ethan-1-amine .[7][8] This molecule replaces the dimethoxyoxane ring with a dimethoxybenzene ring.

G cluster_target Target Molecule cluster_alt Alternative Molecule cluster_comp Computational Comparison target 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine prop1 Rigid oxane backbone target->prop1 prop2 Potential conformational restriction prop1->prop2 prop3 Acid-labile acetal prop2->prop3 comp_point Model N-acylation for both. Compare ΔG‡. alt 2-(3,4-dimethoxyphenyl)ethan-1-amine aprop1 Flexible phenyl sidechain alt->aprop1 aprop2 Electron-rich aromatic ring aprop1->aprop2 aprop3 No acid lability aprop2->aprop3

Caption: Logical relationship between the target molecule and a common alternative.

A computational comparison would involve running the exact same N-acylation workflow for both molecules. The key questions to answer would be:

  • Steric Hindrance: Does the rigid oxane ring in our target molecule present more steric hindrance to the incoming acyl chloride compared to the more flexible phenyl group, resulting in a higher ΔG‡?

  • Electronic Effects: How does the electron-donating nature of the dimethoxybenzene ring in the alternative compare to the more electron-neutral oxane ring? This could influence the nucleophilicity of the amine and thus the reaction barrier.

Computational modeling provides a quantitative answer to these questions, allowing for a rational selection of substrates based on predicted reactivity before ever stepping into a lab.

Conclusion

The computational modeling of reactions for novel molecules like 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is a powerful strategy for accelerating research and development. By employing a systematic and self-validating workflow, researchers can gain deep mechanistic insights, predict reaction outcomes, and rationally design synthetic strategies. A cost-effective yet highly accurate approach starting with geometry optimizations and transition state searches using a functional like M06-2X with a def2-TZVP basis set and an implicit solvation model provides a robust foundation. For critical systems, refining these results with higher-level single-point energy calculations such as CCSD(T) ensures the highest degree of confidence. This comparative and causality-driven approach transforms computational chemistry from a theoretical exercise into a predictive, practical tool for the modern scientist.

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